8-Nitroquinazolin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQXFFMBXNHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279946 | |
| Record name | 8-nitroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53638-54-3 | |
| Record name | 53638-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-nitroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Nitroquinazolin-4-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nitroquinazolin-4-ol is a heterocyclic organic compound belonging to the quinazolinone family. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 8-position of the quinazolinone ring system is expected to significantly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, offering insights for its synthesis, characterization, and potential applications in drug discovery and development.
Chemical Properties
Structure and Tautomerism
This compound, with the chemical formula C₈H₅N₃O₃, possesses a bicyclic structure composed of a pyrimidine ring fused to a benzene ring, with a nitro group substituted at the 8-position. An important characteristic of 4-hydroxyquinazolines is their existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (8-nitro-3H-quinazolin-4-one). Spectroscopic evidence and computational studies on related quinazolinones suggest that the keto tautomer is the predominant form in both the solid state and in polar solvents. This is a critical consideration for its reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The most direct and established method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis. This reaction involves the thermal condensation of an anthranilic acid with an amide. For the synthesis of this compound, the logical starting materials would be 2-amino-3-nitrobenzoic acid and formamide.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Niementowski Synthesis (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).
-
Heating: Heat the reaction mixture to 150-170 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified this compound.
Physical Properties
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table combines known data with predicted values and data from its close isomer, 6-nitroquinazolin-4-ol, for comparative purposes.
| Property | This compound (Predicted/Supplier Data) | 6-Nitroquinazolin-4-ol (Experimental Data) |
| Molecular Formula | C₈H₅N₃O₃ | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol | 191.15 g/mol [1] |
| Appearance | Off-white to yellow solid (Predicted) | Tan to brown solid[1] |
| Melting Point | 248 °C (Predicted) | >300 °C |
| Boiling Point | 393.0 °C at 760 mmHg (Predicted)[2] | Not available |
| Density | 1.64 g/cm³ (Predicted)[2] | Not available |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF (Predicted) | Soluble in DMSO, DMF |
| pKa | -0.96 (Predicted) | Not available |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
-
Aromatic Protons: Three protons in the aromatic region (δ 7.5-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
N-H Proton: A broad singlet in the downfield region (δ 12.0-13.0 ppm) corresponding to the N-H proton of the quinazolinone ring.
-
C-H Proton (Pyrimidine Ring): A singlet around δ 8.0-8.5 ppm for the proton at the 2-position of the quinazoline ring.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
-
Carbonyl Carbon: A peak in the range of δ 160-165 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-150 ppm). The carbon bearing the nitro group (C-8) would be expected to be significantly downfield.
-
C2 Carbon: A peak around δ 145-150 ppm.
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C=N Stretch: An absorption band in the region of 1600-1620 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry (Predicted, EI)
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 191, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation involving the loss of NO₂ (m/z = 145), CO (m/z = 163), and other characteristic fragments of the quinazolinone ring system.
Potential Applications and Biological Significance
While specific biological studies on this compound are scarce, the broader class of nitro-substituted quinazolines has garnered significant interest in medicinal chemistry. The nitro group can act as a key pharmacophore and a versatile synthetic handle.
-
Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. The nitro group's electron-withdrawing nature can influence the binding affinity of the quinazolinone scaffold to the ATP-binding pocket of these kinases.
-
Antimicrobial and Antiprotozoal Agents: Nitro-containing heterocyclic compounds are well-known for their antimicrobial and antiprotozoal activities. The mechanism often involves the in vivo reduction of the nitro group to generate reactive nitrogen species that are toxic to the microorganisms.
-
Synthetic Intermediate: The nitro group can be readily reduced to an amino group, providing a key synthetic intermediate for further functionalization and the generation of diverse libraries of quinazolinone derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is a compound of significant interest within the field of medicinal chemistry, primarily due to the established biological importance of the quinazolinone scaffold and the versatile nature of the nitro substituent. While direct experimental data on its physicochemical properties and biological activity are limited, this guide provides a comprehensive overview based on established chemical principles, predictive models, and comparative data from closely related analogues. The presented synthetic protocol offers a reliable starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further research into the experimental validation of these properties and the exploration of its biological potential is highly encouraged and is anticipated to unveil novel therapeutic applications for this intriguing molecule.
References
An In-depth Technical Guide to the Synthesis of 8-Nitroquinazolin-4-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of a nitro group at the 8-position of the quinazolin-4-ol ring system offers a strategic handle for further functionalization, influencing the molecule's electronic properties and enabling the synthesis of diverse derivatives. This guide provides a comprehensive overview of the synthesis of 8-nitroquinazolin-4-ol and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and the significance of this compound class in drug discovery.
Core Synthetic Strategy: Cyclocondensation Approach
The most prevalent and direct method for synthesizing the this compound core is through the cyclocondensation of 2-amino-3-nitrobenzoic acid with a suitable one-carbon source.[4] This reaction is a variation of the well-established Niementowski quinazoline synthesis.
Causality Behind Experimental Choices
The selection of 2-amino-3-nitrobenzoic acid as the starting material is pivotal. The ortho-disposition of the amino and carboxylic acid groups is essential for the intramolecular cyclization to form the pyrimidinone ring of the quinazoline system. The nitro group at the 3-position of the benzoic acid dictates its final location at the 8-position of the quinazolin-4-ol product.
Formamide is a commonly employed one-carbon source in this synthesis. It serves a dual role: as a reagent that provides the C2 carbon of the quinazoline ring and as a high-boiling solvent, facilitating the high temperatures often required for the condensation and cyclization steps.[4]
Reaction Mechanism
The reaction proceeds through an initial acylation of the amino group of 2-amino-3-nitrobenzoic acid by formamide, forming an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration, leads to the formation of the stable this compound ring system.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the key starting material and the target compound, this compound.
Synthesis of 2-Amino-3-nitrobenzoic Acid
The starting material, 2-amino-3-nitrobenzoic acid, can be prepared from 2-hydroxy-3-nitrobenzoic acid (3-nitrosalicylic acid).[5]
Protocol:
-
In a sealed reaction vessel, combine 3-nitrosalicylic acid with an excess of aqueous ammonium hydroxide.[5]
-
Heat the mixture to a temperature between 120°C and 180°C for several hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 2-amino-3-nitrobenzoic acid.[5]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Synthesis of this compound
Method 1: Conventional Heating
This traditional method utilizes thermal condensation.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).[4]
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.[4]
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.[4]
-
Collect the precipitated solid product by vacuum filtration.[4]
-
Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[4]
Method 2: Microwave-Assisted Synthesis
Microwave irradiation offers a more rapid and often higher-yielding alternative to conventional heating.[4][6]
Protocol:
-
In a microwave-safe reaction vessel, combine 2-amino-3-nitrobenzoic acid and formamide.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180°C) for a shorter duration (e.g., 10-30 minutes) compared to conventional heating.
-
After cooling, perform the work-up and purification as described in the conventional heating method.
Synthesis of this compound Derivatives
The this compound scaffold provides multiple avenues for derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs.
Derivatization at the 2- and 3-Positions
The 2- and 3-positions of the quinazolinone ring can be functionalized to introduce a wide variety of substituents.
-
2-Substituted Derivatives: By replacing formamide with other reagents such as orthoesters, acid chlorides, or aldehydes, various alkyl, aryl, and heteroaryl groups can be introduced at the 2-position.[1]
-
2,3-Disubstituted Derivatives: The inclusion of a primary amine in the reaction mixture allows for further derivatization at the 3-position, leading to the formation of 2,3-disubstituted quinazolinones.[1] This class of compounds has shown significant promise as kinase inhibitors in cancer therapy.[1]
Modification of the Nitro Group
The nitro group at the 8-position is a key functional group for further synthetic transformations.
-
Reduction to an Amino Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino group can then be further modified through acylation, alkylation, or diazotization reactions to introduce a wide range of pharmacophores.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Method | Reagents | Temperature (°C) | Time | Typical Yield (%) |
| Conventional Heating | 2-amino-3-nitrobenzoic acid, formamide | 150-160 | 2-4 hours | Variable, substrate-dependent |
| Microwave-Assisted | 2-amino-3-nitrobenzoic acid, formamide | 150-180 | 10-30 minutes | Often higher than conventional |
Note: Yields are highly dependent on the specific substrate and reaction conditions.[4]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Applications in Drug Development
Quinazoline and quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][7][8][9] They have been investigated as:
-
Anticancer Agents: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling pathways.[4][10][11]
-
Antimicrobial Agents: These compounds have shown activity against various bacterial and fungal strains.[3][7]
-
Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties.[1]
-
Anticonvulsant Agents: The quinazoline scaffold has also been explored for its potential in developing anticonvulsant drugs.[1]
The this compound core serves as a versatile platform for the synthesis of novel compounds with potential therapeutic applications across these and other disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Quinazoline Scaffold as a "Privileged" Pharmacophore
An In-Depth Technical Guide to the Putative Mechanism of Action of 8-Nitroquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Derivatives of this heterocyclic scaffold have been successfully developed into clinically approved therapeutics for a range of diseases, most notably in oncology.[1][2] Compounds such as gefitinib and erlotinib, both quinazoline derivatives, have revolutionized the treatment of certain cancers by targeting specific molecular pathways.[1][2][3]
This compound belongs to this distinguished class of compounds. While its specific molecular mechanism of action is not yet extensively delineated in the public domain, its structural features, particularly the quinazoline core and the electron-withdrawing nitro group, allow for a well-grounded, putative mechanism to be proposed. This guide will provide an in-depth exploration of the likely mechanism of action of this compound, drawing upon the established pharmacology of its structural analogs. We will delve into its probable molecular targets, the signaling pathways it may modulate, and the experimental methodologies required to validate these hypotheses.
Part 1: The Quinazoline Core - A Versatile Scaffold for Enzyme Inhibition
The biological activity of many quinazoline derivatives stems from their ability to act as inhibitors of various enzymes, particularly kinases.[3][4] The quinazoline nucleus often serves as a bioisostere for the adenine moiety of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding pocket of kinases. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting the downstream signaling cascades that are often dysregulated in diseases like cancer.
General Mechanism: ATP-Competitive Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. In many pathological conditions, particularly cancer, kinases can become constitutively active, leading to uncontrolled cell proliferation and survival.[3] Quinazoline-based inhibitors are designed to occupy the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the target protein.
Caption: ATP-competitive inhibition by a quinazoline-based compound.
Part 2: Putative Molecular Target of this compound: Epidermal Growth Factor Receptor (EGFR)
A substantial body of evidence points towards the Epidermal Growth Factor Receptor (EGFR) as a primary target for nitro-substituted quinazoline derivatives.[3][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell growth, proliferation, and survival.[3] Mutations and overexpression of EGFR are common drivers in various cancers, making it a well-validated therapeutic target.[3]
The EGFR Signaling Pathway
The binding of a ligand to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Both of these pathways converge on the regulation of gene expression to promote cell cycle progression and inhibit apoptosis.
Caption: The EGFR signaling pathway and its inhibition.
Based on the established activity of related compounds, it is highly probable that this compound functions as an EGFR inhibitor. By binding to the ATP pocket of the EGFR kinase domain, it would prevent autophosphorylation and block the initiation of these downstream pro-survival signals, ultimately leading to an anti-proliferative effect in EGFR-dependent cancer cells.
Part 3: Other Potential Mechanisms of Action
While EGFR inhibition is a primary putative mechanism, the versatile quinazoline scaffold has been shown to interact with other targets. Further investigation into the activity of this compound should also consider these possibilities:
-
PI3K/HDAC Inhibition: Some quinazolin-4-one derivatives have been designed as dual inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs), both of which are critical targets in cancer therapy.[6]
-
PDE4B Inhibition: Novel quinazoline-based compounds have been synthesized and shown to act as inhibitors of Phosphodiesterase 4B (PDE4B), with potential applications as anti-inflammatory agents.[7]
-
Antimicrobial Activity: The quinazolinone ring is a common feature in compounds with antibacterial and antifungal properties.[2][8] The mechanism in these cases can be varied, including the inhibition of essential bacterial enzymes.
Part 4: Experimental Validation of the Mechanism of Action
A rigorous and systematic experimental approach is necessary to confirm the putative mechanism of action of this compound. The following protocols outline a logical workflow for this validation process.
Caption: Experimental workflow for mechanism of action validation.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine if this compound directly inhibits the enzymatic activity of a specific kinase (e.g., EGFR) and to quantify its potency (IC50).
-
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), ATP, this compound stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). b. In a 96-well or 384-well plate, add the kinase assay buffer. c. Add the test compound at various concentrations. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (vehicle only). d. Add the recombinant EGFR enzyme and the substrate to each well. e. Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based assays that quantify the amount of ADP produced are common.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines, particularly those known to be dependent on EGFR signaling (e.g., A549, HCT-116).
-
Methodology:
-
Reagents and Materials: EGFR-dependent cancer cell lines, appropriate cell culture medium, this compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). c. After the incubation period, add the cell viability reagent according to the manufacturer's instructions. d. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Western Blot Analysis
-
Objective: To determine if this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins (e.g., Akt, ERK) in a cellular context.
-
Methodology:
-
Reagents and Materials: EGFR-dependent cancer cell lines, this compound, EGF ligand, cell lysis buffer, primary antibodies (against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH), and secondary antibodies.
-
Procedure: a. Culture the cells to approximately 80% confluency. Serum-starve the cells overnight to reduce basal signaling. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). c. Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the EGFR pathway. d. Lyse the cells and quantify the protein concentration. e. Separate the proteins by SDS-PAGE and transfer them to a membrane. f. Probe the membrane with the primary antibodies followed by the appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Compare the levels of phosphorylated proteins in the compound-treated samples to the EGF-stimulated control. A decrease in the phosphorylation of EGFR, Akt, and ERK in the presence of this compound would confirm its inhibitory effect on the pathway.
-
Part 5: Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | EGFR | Value |
| Gefitinib (Control) | EGFR | Value |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | A549 | Value |
| this compound | HCT-116 | Value |
Conclusion and Future Directions
Based on the extensive literature on the quinazoline scaffold, this compound is putatively a potent inhibitor of protein kinases, with a high probability of targeting the Epidermal Growth Factor Receptor. This proposed mechanism of action suggests its potential as an anti-cancer agent. The experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from direct enzyme inhibition to cellular pathway modulation and functional anti-proliferative effects.
Future research should focus on a broader kinase profiling to assess the selectivity of this compound. Elucidating its structure-activity relationship (SAR) through the synthesis and testing of analogs could lead to the development of more potent and selective inhibitors. Furthermore, in vivo studies in relevant animal models will be a critical next step to evaluate its therapeutic efficacy and pharmacokinetic properties.
References
- 1. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 8-Nitro-4-dimethylamino-quinazoline [smolecule.com]
- 5. 6-Nitro-1H-quinazoline-4-thione| [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijoer.com [ijoer.com]
Biological activities of 8-Nitroquinazolin-4-ol
An In-depth Technical Guide to the Biological Activities of 8-Nitroquinazolin-4-ol
Foreword for the Research Community
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, most notably in oncology and infectious diseases.[2][3] This guide focuses on a specific, yet under-explored derivative: This compound .
It is important to address from the outset that while the broader class of quinazolinones is extensively studied, specific, publicly available biological data for the 8-nitro isomer is limited. Therefore, this document adopts a dual approach:
-
It provides a robust, scientifically-grounded framework for the synthesis and potential biological activities of this compound, drawing upon established structure-activity relationships (SAR) within the quinazoline family.[1][3]
-
It serves as a practical whitepaper, offering detailed, field-proven experimental protocols for researchers to synthesize and comprehensively evaluate the biological profile of this compound and its analogs.
The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising chemical entity. It is also critical to recognize the tautomeric nature of the target compound, which exists in equilibrium between the enol form (this compound) and the more stable keto form, 8-Nitroquinazolin-4(3H)-one . Throughout this guide, we will refer to the scaffold using the quinazolin-4-one nomenclature, in line with common practice in chemical literature.
Part 1: Synthesis of 8-Nitroquinazolin-4(3H)-one
The synthesis of the quinazolin-4(3H)-one core is a well-established process. The most direct route to the 8-nitro derivative involves the cyclocondensation of 2-amino-3-nitrobenzoic acid with a suitable one-carbon source, typically formamide. This is a variation of the classic Niementowski quinazoline synthesis. The nitro group's position on the final product is dictated by its position on the starting anthranilic acid derivative.
Rationale for Synthetic Route
The choice of 2-amino-3-nitrobenzoic acid as the starting material directly places the nitro group at the desired C8 position of the resulting quinazolinone ring. Formamide serves as both a reagent (providing the C2 carbon) and a high-boiling solvent, facilitating the high temperatures required for the cyclization and dehydration steps. This one-pot approach is efficient and commonly used for generating the foundational quinazolinone scaffold.[4]
Detailed Experimental Protocol: Synthesis of 8-Nitroquinazolin-4(3H)-one
Objective: To synthesize 8-Nitroquinazolin-4(3H)-one from 2-amino-3-nitrobenzoic acid.
Materials:
-
2-amino-3-nitrobenzoic acid
-
Formamide
-
Ethanol
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filtration apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) and an excess of formamide (10-15 equivalents).
-
Heating: Heat the reaction mixture to 150-160 °C using a heating mantle. Maintain vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Periodically take a small aliquot from the reaction mixture, dissolve it in ethanol, and spot it on a TLC plate against the starting material. The formation of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing ice-cold water (approx. 200 mL) while stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product thoroughly with cold water to remove any residual formamide. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 8-Nitroquinazolin-4(3H)-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of 8-Nitroquinazolin-4(3H)-one.
Part 2: Anticipated Biological Activities & Mechanisms
Based on extensive research into the quinazolinone scaffold, 8-Nitroquinazolin-4(3H)-one is a prime candidate for investigation in two major therapeutic areas: oncology and infectious diseases. The presence and position of the nitro group are expected to significantly influence its biological profile.
Anticancer Activity: A Focus on Kinase Inhibition
The 4-anilinoquinazoline scaffold is the basis for several clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[5] These drugs function as ATP-competitive inhibitors, blocking the signaling pathways that lead to cancer cell proliferation and survival.[5]
Hypothesized Mechanism of Action:
It is highly probable that 8-Nitroquinazolin-4(3H)-one and its derivatives could function as inhibitors of various protein kinases. The nitro group at the C8 position, being a strong electron-withdrawing group, would modulate the electronic properties of the heterocyclic ring system. This can influence the binding affinity to the ATP-binding pocket of kinases like EGFR, VEGFR, or cyclin-dependent kinases (CDKs).[6][7] Inhibition of these kinases would disrupt downstream signaling, leading to cell cycle arrest and induction of apoptosis.[8]
Visualization of a Potential Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, a common target for quinazoline-based anticancer agents.[5] this compound would be investigated for its ability to inhibit this pathway at the receptor level.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Antimicrobial Activity
Quinazolinone derivatives have consistently shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11][12] Structure-activity relationship studies have indicated that substitutions at various positions on the quinazolinone ring, including the introduction of halogen or nitro groups, can enhance antimicrobial potency.[1][9]
Hypothesized Mechanism of Action:
The mode of action for antimicrobial quinazolinones can be varied. Some derivatives are known to target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bactericidal effects.[11] Others may disrupt cell wall synthesis or interfere with microbial metabolic pathways. The lipophilicity and electronic nature of 8-Nitroquinazolin-4(3H)-one would be key determinants of its ability to penetrate microbial cell walls and interact with intracellular targets.
Part 3: Methodologies for Biological Evaluation
To ascertain the biological activities of a novel compound like 8-Nitroquinazolin-4(3H)-one, a series of standardized in vitro assays must be performed. The following protocols are foundational for this purpose.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of 8-Nitroquinazolin-4(3H)-one that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
8-Nitroquinazolin-4(3H)-one (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 8-Nitroquinazolin-4(3H)-one stock solution in cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of 8-Nitroquinazolin-4(3H)-one required to inhibit the activity of a specific protein kinase (e.g., EGFR) by 50% (IC50).
Principle: Many commercial kits (e.g., ADP-Glo™, HTRF®) are available. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the luminescent signal generated.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
8-Nitroquinazolin-4(3H)-one (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. This includes the kinase, substrate, and ATP in a kinase reaction buffer.
-
Compound Plating: Prepare serial dilutions of 8-Nitroquinazolin-4(3H)-one in buffer and add them to the wells of the assay plate.
-
Kinase Reaction Initiation: Add the kinase enzyme to the wells containing the compound and incubate briefly.
-
Start Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data using "no enzyme" (0% activity) and "vehicle control" (100% activity) wells. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 8-Nitroquinazolin-4(3H)-one against selected microbial strains.
Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
8-Nitroquinazolin-4(3H)-one (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock solution of 8-Nitroquinazolin-4(3H)-one to the first column of wells, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculum Preparation: Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that each well will receive a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with a standard antibiotic), a growth control (broth with inoculum, no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well. A colorimetric indicator like resazurin can also be added to aid in visualization (blue = no growth, pink = growth).
Part 4: Data Presentation and Interpretation
For a novel compound, clear and concise data presentation is crucial. The following tables illustrate how results from the described assays would be summarized.
Note: The data presented below is illustrative and based on activities reported for structurally related nitro-substituted quinazolinone derivatives in the literature.[5] It serves as a benchmark for the expected range of activity for 8-Nitroquinazolin-4(3H)-one.
Table 1: Illustrative In Vitro Cytotoxicity Data
| Compound ID | Target Cell Line | IC50 (µM) ± SD |
| 8-Nitroquinazolin-4-one | A549 (Lung Carcinoma) | Hypothetical Data |
| HCT-116 (Colon Carcinoma) | Hypothetical Data | |
| MCF-7 (Breast Carcinoma) | Hypothetical Data | |
| WI-38 (Normal Fibroblast) | Hypothetical Data | |
| Gefitinib (Reference) | A549 (Lung Carcinoma) | 0.010 ± 0.002[5] |
| HCT-116 (Colon Carcinoma) | 1.69 ± 0.15[5] |
Table 2: Illustrative Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (µM) ± SD |
| 8-Nitroquinazolin-4-one | EGFR (Wild-Type) | Hypothetical Data |
| VEGFR2 | Hypothetical Data | |
| CDK2 | Hypothetical Data | |
| Erlotinib (Reference) | EGFR (Wild-Type) | ~0.002 |
Table 3: Illustrative Antimicrobial Activity Data (MIC)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| 8-Nitroquinazolin-4-one | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Ciprofloxacin (Reference) | 0.25 - 1.0 | 0.015 - 0.12 | N/A |
| Fluconazole (Reference) | N/A | N/A | 0.25 - 2.0 |
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, molecule within the pharmacologically significant quinazoline family. Based on extensive structure-activity relationship data from its chemical relatives, it is hypothesized to possess potent anticancer and antimicrobial properties, likely mediated through the inhibition of key cellular enzymes such as protein kinases or DNA gyrase.
This guide provides the essential framework for any research program aimed at characterizing this compound. The detailed synthetic and biological evaluation protocols outlined herein offer a clear path forward. The critical next steps for the scientific community are to:
-
Synthesize and Characterize: Perform the synthesis of 8-Nitroquinazolin-4(3H)-one and confirm its structure and purity.
-
Conduct Broad-Spectrum Screening: Evaluate its cytotoxic effects against a diverse panel of cancer cell lines and its antimicrobial activity against a wide range of pathogenic bacteria and fungi.
-
Elucidate Mechanism of Action: For any significant "hits," perform detailed mechanistic studies, including kinase profiling, apoptosis assays, and bacterial target identification.
-
Analog Development: Utilize the 8-nitroquinazolin-4-one scaffold as a starting point for the synthesis of a library of derivatives to build a comprehensive SAR and optimize for potency and selectivity.
The exploration of this compound holds the potential to uncover novel therapeutic leads that could address unmet needs in oncology and infectious disease.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of 8-Nitroquinazolin-4-ol
Abstract
8-Nitroquinazolin-4-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development due to the versatile bioactivities associated with the quinazolinone scaffold. A thorough understanding of its structural and electronic properties is paramount for elucidating its mechanism of action, predicting its behavior in biological systems, and guiding the synthesis of novel derivatives. This technical guide provides a comprehensive analysis of the spectral properties of this compound, synthesizing theoretical principles with practical, field-proven methodologies for its characterization. We will delve into the interpretation of its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, functional understanding of this important molecule.
Introduction and Molecular Structure
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro (NO₂) group at the 8-position of the quinazolin-4-ol backbone significantly modulates the molecule's electronic and steric properties, thereby influencing its reactivity, binding affinity, and overall pharmacological profile. The strong electron-withdrawing nature of the nitro group, coupled with the conjugated π-system of the bicyclic core, dictates the unique spectral characteristics of this compound (CAS 53638-54-3).
The molecule exists in a tautomeric equilibrium between the -ol and -one forms, with the quinazolin-4(3H)-one form generally being the more stable and predominant. This guide will primarily refer to this 'one' tautomer. Understanding its spectral signature is the first step in quality control, structural verification, and mechanistic studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the conjugated aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.
Interpretation of the Spectrum
The UV-Vis spectrum of quinazolinone derivatives typically displays multiple absorption bands. For this compound, we can predict the following features based on related structures[1]:
-
A strong absorption band around 220-230 nm: This band can be attributed to a high-energy π → π* transition within the benzenoid system.
-
A complex series of bands between 270-320 nm: These absorptions likely arise from π → π* transitions involving the entire quinazolinone conjugated system. Theoretical studies on similar quinazolinones assign bands in the 210–285 nm range to π–π* transitions[1].
-
A lower-energy band extending beyond 320 nm: This is characteristic of an n → π* transition, likely involving the lone pair electrons on the carbonyl oxygen and ring nitrogens. The presence of the nitro group, a powerful chromophore, can cause a bathochromic (red) shift of this band, pushing it to longer wavelengths. For instance, the introduction of a nitro group to a phenol shifts the absorption maximum significantly[2].
The solvent environment can influence the absorption maxima (solvatochromism). In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may show a slight bathochromic shift.
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or DMSO).
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 10⁻³ M). From this, prepare a dilute solution (e.g., 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with cuvettes containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution from approximately 200 to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Interpretation of the Spectrum
The FTIR spectrum of this compound will exhibit characteristic peaks corresponding to its key functional groups.
-
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretch of the lactam group. Its broadness is due to intermolecular hydrogen bonding.
-
C-H Aromatic Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings.
-
C=O (Amide) Stretching: A very strong, sharp absorption band between 1650-1700 cm⁻¹ is a hallmark of the carbonyl (C=O) group in the quinazolinone ring. For related quinazolinones, this peak appears around 1662-1684 cm⁻¹[3][4].
-
N-O (Nitro) Stretching: The nitro group gives rise to two distinct, strong stretching vibrations:
-
Asymmetric stretch: 1520-1560 cm⁻¹
-
Symmetric stretch: 1340-1365 cm⁻¹ These are among the most diagnostic peaks for confirming the presence of the nitro group. For example, in 4-nitrophenyl derivatives, these bands appear around 1523 cm⁻¹ and 1343 cm⁻¹[5].
-
-
C=N and C=C Stretching: A series of medium to strong bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the C=N bond in the pyrimidine ring and the C=C bonds in the aromatic rings.
-
C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range can be attributed to C-N stretching.
-
Aromatic C-H Bending (Out-of-Plane): Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Summary of Expected FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3300 | N-H Stretch | Lactam (Amide) | Medium, Broad |
| > 3000 | C-H Stretch | Aromatic | Medium, Sharp |
| 1650-1700 | C=O Stretch | Lactam (Amide) | Strong, Sharp |
| 1520-1560 | N-O Asymmetric Stretch | Nitro | Strong |
| 1340-1365 | N-O Symmetric Stretch | Nitro | Strong |
| 1450-1620 | C=N / C=C Stretch | Aromatic/Heterocycle | Medium-Strong |
| 750-900 | C-H Bend (Out-of-Plane) | Aromatic | Medium-Strong |
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry this compound sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Record the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the significant absorption peaks and assign them to the corresponding functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, dissolved in a solvent like DMSO-d₆, the following signals are expected:
-
N-H Proton (Lactam): A broad singlet is expected far downfield, typically > 12 ppm , due to the acidic nature of the proton and its involvement in hydrogen bonding. In similar quinazolinone structures, this proton appears around 12.5-12.6 ppm[6].
-
Aromatic Protons: The protons on the benzene ring (H-5, H-6, H-7) will appear in the aromatic region (7.0-8.5 ppm ). Their exact chemical shifts and coupling patterns are diagnostic:
-
The strong electron-withdrawing effect of the adjacent nitro group will deshield H-7, shifting it significantly downfield.
-
The peri-deshielding effect of the carbonyl group at position 4 will shift H-5 downfield.
-
We can predict a pattern of three coupled aromatic protons. H-6 will likely appear as a triplet, coupled to both H-5 and H-7. H-5 and H-7 will appear as doublets (or more complex doublet of doublets).
-
-
H-2 Proton: The proton at the 2-position on the pyrimidine ring is adjacent to two nitrogen atoms, which deshields it. This signal is expected to appear as a singlet downfield in the aromatic region, likely > 8.0 ppm . For the parent 2-phenylquinazolin-4(3H)-one, the H-2 proton signal is part of a multiplet around 8.15-8.24 ppm[6].
¹³C NMR Spectrum: Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
-
C=O Carbon (C-4): The carbonyl carbon of the lactam is highly deshielded and will appear significantly downfield, typically in the range of 160-165 ppm . In related structures, this peak is observed around 162.7 ppm[6].
-
Aromatic Carbons: The carbons of the benzene ring and the pyrimidine ring will resonate between 115-155 ppm .
-
C-8: This carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded.
-
C-8a and C-4a: These are quaternary carbons at the ring fusion and will have distinct chemical shifts. C-4a, being adjacent to the C=O group, will be more deshielded.
-
C-2: This carbon, situated between two nitrogen atoms, will be highly deshielded, often appearing around 145-155 ppm .
-
-
The specific shifts of C-5, C-6, and C-7 will be influenced by the combined electronic effects of the fused ring system and the nitro group.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to avoid exchange of the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Measure the chemical shifts (δ) in ppm and analyze the coupling constants (J) in Hz to determine the connectivity of protons. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Interpretation of the Spectrum
The molecular formula of this compound is C₈H₅N₃O₃, with a monoisotopic mass of approximately 191.03 g/mol [7].
-
Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent peak at m/z = 191 corresponding to the molecular ion is expected.
-
Isotope Peaks: A smaller peak at M+1 (m/z = 192) will be present due to the natural abundance of ¹³C.
-
Key Fragmentation Pathways: The fragmentation pattern provides structural clues. Common fragmentation pathways for nitroaromatic compounds and quinazolinones include:
-
Loss of NO₂: A peak at m/z = 145 (M - 46) corresponding to the loss of a nitro radical (•NO₂).
-
Loss of NO and CO: Sequential loss of nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da) is a characteristic fragmentation of nitroaromatic compounds and lactams, respectively. This could lead to peaks at m/z = 161 (M - NO) and m/z = 133 (M - NO - CO).
-
Fragmentation of the quinazolinone ring itself can lead to characteristic ions, such as those seen for the parent quinazolin-4-one structure[8].
-
Experimental Protocol for MS Analysis
References
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Analysis of 8-Nitroquinazolin-4-ol: A Methodological Whitepaper for Target Interaction Modeling
An In-Depth Technical Guide
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties. 8-Nitroquinazolin-4-ol, a specific derivative, presents a compelling subject for computational analysis due to the electron-withdrawing nature of its nitro group, which can significantly influence its interaction with biological targets. This technical guide provides a comprehensive, methodology-focused framework for the in silico modeling of this compound's interactions with a representative protein target. We will navigate the essential preparatory stages, execute predictive molecular docking, and validate the stability of the resulting complex through molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to explore and predict small molecule-protein interactions.
Foundational Principles: The 'Why' of In Silico Modeling
Before delving into protocol, it is crucial to understand the strategic value of computational modeling in the drug discovery pipeline. In silico methods serve as a powerful hypothesis-generation engine, allowing for the rapid, cost-effective screening of molecular interactions that would be resource-intensive to explore experimentally. Techniques like molecular docking predict the preferred orientation and binding affinity of a ligand to a protein, while molecular dynamics (MD) simulations provide invaluable insights into the stability and conformational dynamics of the protein-ligand complex over time. This dual approach allows us to not only identify potential binders but also to assess the physical realism and durability of their interactions, thereby prioritizing the most promising candidates for subsequent experimental validation.
Pre-simulation Workflow: Preparing the Molecular Actors
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. Garbage in, garbage out is the immutable law of computational chemistry. This section details the meticulous, self-validating steps required to prepare both the ligand (this compound) and a putative protein target for interaction analysis.
Ligand Preparation: From 2D Structure to 3D Conformer
The initial step involves translating the 2D chemical structure of this compound into a three-dimensional, energetically minimized format suitable for docking.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Secure the canonical SMILES string or a 2D structure file (e.g., .sdf) for this compound from a reputable chemical database like PubChem or ChemicalBook.
-
Rationale: Starting with a standardized representation ensures structural correctness.
-
-
Generate 3D Coordinates: Use a computational chemistry tool, such as Open Babel, to convert the 2D representation into a 3D structure.
-
Rationale: This initial 3D structure is a necessary but crude approximation of the molecule's geometry.
-
-
Energy Minimization: Subject the 3D structure to energy minimization using a force field like MMFF94 or UFF. This process adjusts bond lengths and angles to find a low-energy, stable conformation.
-
Rationale: An unminimized structure contains significant internal strain, which would produce artifactual results in docking simulations. Minimization yields a physically plausible conformer.
-
-
Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges).
-
Rationale: Charges are critical for accurately modeling electrostatic interactions, which are a major component of ligand-protein binding.
-
-
Define Torsional Bonds: Identify rotatable bonds within the ligand. This is crucial for flexible docking algorithms.
-
Rationale: Allowing ligand flexibility provides a more realistic simulation of how the molecule might adapt its conformation to fit within the binding pocket.
-
-
File Format Conversion: Save the prepared ligand in the .pdbqt format, which is required by popular docking software like AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional tree information.
Target Selection and Preparation
While specific targets for this compound are not extensively documented, the broader quinazoline class is known to target protein kinases. For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) as a representative and well-validated target.
Experimental Protocol: Protein Target Preparation
-
Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this example, we will use PDB ID: 1M17.
-
Rationale: The PDB provides experimentally determined, high-resolution 3D structures of biological macromolecules.
-
-
Clean the Structure: Using molecular visualization software like UCSF Chimera or AutoDockTools, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Rationale: These molecules can interfere with the docking process. Water molecules, in particular, can occupy space in the binding pocket that should be available to the ligand. The original ligand must be removed to allow for redocking our compound of interest.
-
-
Repair and Optimize Structure: Check for and repair any missing atoms or side chains in the protein structure.
-
Rationale: PDB files derived from crystallography can sometimes have missing loops or side chains due to poor electron density in those regions. Repairing these ensures a complete and valid protein model.
-
-
Add Polar Hydrogens: Add hydrogen atoms to the protein, specifically to polar residues.
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bond networks, a key component of protein-ligand interactions.
-
-
Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).
-
Rationale: As with the ligand, accurate charge representation is vital for calculating the electrostatic potential and interaction energies.
-
-
File Format Conversion: Save the prepared protein as a .pdbqt file. This prepares the receptor for the grid generation and docking stages.
Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the most favorable binding pose of a ligand within a protein's active site and estimates the strength of the interaction, typically as a binding affinity score. We will use AutoDock Vina, a widely used and validated docking engine.
Docking Workflow Overview
The docking process involves defining a search space on the protein (the "grid box"), allowing the docking algorithm to explore various ligand conformations within that space, and then using a scoring function to rank the resulting poses.
Step-by-Step Docking Protocol
-
Define the Binding Site (Grid Box): The search space for docking is defined by a 3D grid, or "box." The most reliable method for defining this box is to center it on the coordinates of the original, co-crystallized ligand in the PDB structure.
-
Rationale: The location of the native ligand is the experimentally validated binding site. Centering the grid here ensures the search is focused on the most relevant region of the protein. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movement.
-
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Rationale:Exhaustiveness controls the computational effort of the search algorithm. Higher values increase the probability of finding the true energy minimum but require more computational time. A value of 8-16 is typically a good starting point.
-
-
Execute the Docking Run: Launch the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Analyze the Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol. The most negative score represents the most favorable predicted binding mode.
-
Trustworthiness: It is critical to analyze not just the top-scoring pose but the cluster of top poses. If multiple low-energy poses have very different conformations, it may suggest that the ligand does not have a single, well-defined binding mode.
-
Interpreting Docking Data
The primary outputs of a docking simulation are the binding affinity and the 3D coordinates of the predicted poses. This data should be systematically organized and visualized to extract meaningful insights.
| Parameter | Description | Example Value | Interpretation |
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol | A strong predicted interaction, suggesting the ligand is a good candidate for this binding pocket. |
| RMSD (from best mode) | Root Mean Square Deviation between the atoms of a given pose and the top-scoring pose. | 1.2 Å | A low RMSD value (< 2.0 Å) indicates that this pose is conformationally similar to the best predicted mode. |
Table 1: Example quantitative data from a molecular docking result.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential binding event, a protein-ligand complex is a dynamic entity. MD simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose in a simulated physiological environment.
MD Simulation Workflow
An MD simulation involves placing the docked complex in a solvent box, neutralizing it with ions, minimizing its energy, gradually heating and equilibrating the system, and finally running a "production" simulation from which analytical data is collected.
Step-by-Step MD Protocol (GROMACS)
This protocol outlines the key stages using the GROMACS simulation package.
-
System Preparation:
-
Combine Coordinates: Merge the coordinate files of the protein and the top-docked pose of this compound into a single complex file.
-
Generate Ligand Topology: Generate force field parameters for the ligand. This is a critical step, as standard protein force fields do not include parameters for drug-like molecules. Servers like CGenFF or SwissParam can be used for this purpose.
-
Define Simulation Box: Place the complex in a periodic box of a defined shape (e.g., cubic).
-
Solvate: Fill the box with water molecules (e.g., TIP3P water model).
-
Add Ions: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.
-
Rationale: MD simulations require an overall neutral charge to avoid artifacts in the calculation of long-range electrostatic interactions.
-
-
-
Energy Minimization: Perform energy minimization on the solvated system to relax the geometry and remove any bad contacts or steric clashes.
-
Equilibration:
-
NVT Ensemble: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.
-
NPT Ensemble: Perform a second equilibration step (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature. This adjusts the box density to the correct value while keeping the protein and ligand restrained.
-
Rationale: This two-stage equilibration ensures that the system reaches the desired temperature and pressure before the production run begins, forming a stable baseline.
-
-
-
Production MD: Run the main simulation for a desired length of time (e.g., 50-100 nanoseconds) with all position restraints removed. The coordinates of all atoms are saved at regular intervals, creating a "trajectory."
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to identify key persistent interactions.
-
MD Simulation Parameters
The following table summarizes typical parameters used in an MD simulation setup.
| Parameter | Setting | Rationale |
| Force Field | CHARMM36m | A robust and widely used force field for proteins and small molecules. |
| Water Model | TIP3P | A standard 3-site water model that balances accuracy and computational cost. |
| Ensemble | NPT | Simulates conditions of constant pressure and temperature, mimicking a biological environment. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 bar | Approximate physiological pressure. |
| Simulation Time | 100 ns | A reasonable timescale to assess the stability of a small molecule in a binding pocket. |
Table 2: A summary of typical parameters for a protein-ligand MD simulation using GROMACS.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-stage computational workflow for modeling the interactions of this compound. By integrating molecular docking to predict binding modes and molecular dynamics to assess their stability, researchers can generate robust, data-driven hypotheses about the molecule's mechanism of action. The output of this workflow—specifically the stable binding pose and the key interacting residues—can be used as the foundation for more advanced techniques. For instance, a structure-based pharmacophore model can be developed to identify the essential chemical features required for binding. This pharmacophore can then be used as a query for virtual screening of large compound libraries to discover novel molecules with the potential for similar biological activity. Ultimately, this in silico approach serves to accelerate the drug discovery cycle, focusing precious laboratory resources on compounds with the highest probability of success.
A Technical Guide to the Preliminary Bioactivity Screening of 8-Nitroquinazolin-4-ol
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a specific derivative, 8-Nitroquinazolin-4-ol. As a member of the quinazolinone class, this compound is predisposed to a range of pharmacological activities.[4][5][6] The introduction of a nitro group at the 8-position is a critical chemical modification; this potent electron-withdrawing group can significantly modulate the molecule's electronic properties, receptor binding affinity, and metabolic stability, making it a compelling candidate for drug discovery.[7] This document provides field-proven insights and detailed protocols for evaluating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The methodologies are designed to be self-validating, ensuring that the generated data is robust, reproducible, and provides a clear rationale for subsequent hit-to-lead development.
Strategic Framework for Bioactivity Assessment
A successful preliminary screening campaign does not merely test a compound against a random assortment of assays. It follows a logical, tiered progression that maximizes information while conserving resources. Our approach for this compound is designed as a screening cascade, moving from broad, high-throughput primary assays to more specific, dose-dependent secondary assays for any identified "hits."
The core rationale is to cast a wide yet targeted net, focusing on the three areas where quinazoline derivatives have historically shown the most promise: oncology, inflammation, and infectious diseases.[1][8][9][10]
Caption: A tiered workflow for screening this compound.
Anticancer Activity Evaluation
2.1 Rationale for Investigation
The quinazoline core is famously present in several tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3][11] These drugs function by competitively binding to the ATP pocket of the kinase domain, disrupting downstream signaling pathways like PI3K/Akt that are crucial for cancer cell proliferation and survival.[2][12] Given this precedent, evaluating this compound for antiproliferative activity is a primary objective. We will assess both its potency (how much is needed) and its selectivity (does it kill cancer cells more than normal cells?).
Caption: Hypothetical inhibition of the EGFR signaling pathway.
2.2 Experimental Protocol: MTT Antiproliferative Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., MRC-5 human lung fibroblast) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old media from the plates and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only). A positive control like Doxorubicin is also recommended.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
2.3 Data Presentation: Hypothetical Anticancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | MCF-7 | Breast Adenocarcinoma | 15.2 | 4.8 |
| A549 | Lung Carcinoma | 25.8 | 2.8 | |
| MRC-5 | Normal Lung Fibroblast | 73.1 | - | |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 | 1.5 |
| A549 | Lung Carcinoma | 1.1 | 1.1 | |
| MRC-5 | Normal Lung Fibroblast | 1.2 | - |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Anti-inflammatory Activity Evaluation
3.1 Rationale for Investigation
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer.[13] Many quinazoline derivatives have demonstrated anti-inflammatory effects.[8][14] A key process in inflammation is the production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS). Overproduction of NO is a pro-inflammatory signal. Therefore, screening for the ability of this compound to inhibit NO production is a robust primary assay for anti-inflammatory potential.
3.2 Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.
-
Cytotoxicity Check: It is crucial to run a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that the observed reduction in NO is not simply due to compound-induced cell death.
3.3 Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound | LPS-induced NO Production IC₅₀ (µM) | Cytotoxicity IC₅₀ vs. RAW 264.7 (µM) |
| This compound | 35.4 | > 100 |
| L-NAME (Control) | 18.5 | > 200 |
Antimicrobial Activity Evaluation
4.1 Rationale for Investigation
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for antibiotics.[15] Heterocyclic compounds, including quinazolines, are a well-established source of agents with antibacterial and antifungal properties.[10][16] A preliminary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a pathogenic yeast, provides a broad assessment of the compound's antimicrobial spectrum.
4.2 Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Grow cultures of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Inoculum Standardization: Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). Use a standard antibiotic like Ciprofloxacin for bacteria and Fluconazole for fungi as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
4.3 Data Presentation: Hypothetical Antimicrobial Activity
| Compound | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| This compound | 32 | > 256 | 128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the initial bioactivity assessment of this compound. The hypothetical data presented suggests that this compound may possess moderate anticancer activity with some selectivity, weak anti-inflammatory properties, and specific activity against Gram-positive bacteria.
Based on these potential results, the following next steps would be warranted:
-
For Anticancer Activity: If a favorable selectivity index is confirmed, proceed to Tier 3. Investigate the mechanism of action, potentially through kinase profiling assays focusing on EGFR, PI3K, and other common quinazoline targets.[2][17]
-
For Antimicrobial Activity: The activity against S. aureus would justify determining the Minimum Bactericidal Concentration (MBC) to ascertain if the compound is bacteriostatic or bactericidal. Structure-Activity Relationship (SAR) studies could then be initiated to improve potency.
The described preliminary screening is a critical first step in the drug discovery pipeline. It efficiently identifies promising biological activities and provides the foundational data necessary to justify the commitment of further resources toward developing a novel therapeutic agent.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of 8-Nitroquinazolin-4-ol
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the definitive identification and characterization of 8-Nitroquinazolin-4-ol. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities. This compound, a specific derivative, serves as a critical intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1] This guide moves beyond simple data reporting to explain the causal relationships behind the analytical methodologies, ensuring a deeper understanding of the compound's properties. We will cover its core identification parameters, detailed spectroscopic analysis, a validated synthesis protocol with mechanistic insights, and essential safety considerations.
Core Identification Parameters
The initial step in any rigorous scientific investigation is the unambiguous identification of the subject molecule. This section consolidates the fundamental chemical and physical descriptors for this compound.
Chemical Identity
Correctly identifying a chemical compound begins with its universally recognized identifiers. The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in its identity across different naming conventions or languages.
| Parameter | Value | Source(s) |
| Compound Name | This compound | [2][3] |
| Synonyms | 8-nitro-1H-quinazolin-4-one | [2] |
| CAS Number | 53638-54-3 | [2][3][4] |
| Molecular Formula | C₈H₅N₃O₃ | [4] |
| Molecular Weight | 191.14 g/mol | [4] |
| InChI Key | FECQXFFMBXNHLB-UHFFFAOYSA-N | [2] |
Physical Properties
The physical properties of a compound are direct manifestations of its molecular structure and intermolecular forces. These constants are critical for handling, purification, and formulation.
| Parameter | Value | Source(s) |
| Appearance | Tan to brown solid | [5] |
| Boiling Point | 393°C at 760 mmHg | [2] |
| Flash Point | 191.5°C | [2] |
| Density | 1.64 g/cm³ | [2] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for structural elucidation and confirmation. This section details the expected outcomes from key analytical techniques and explains the rationale behind the observed data. A logical workflow for this characterization is essential for efficient and accurate identification.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. 53638-54-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for 8-Nitroquinazolin-4-ol in Anticancer Research
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline nucleus is a cornerstone in the development of targeted anticancer therapies. Its rigid, bicyclic structure provides an excellent scaffold for designing molecules that can selectively interact with the ATP-binding pockets of various protein kinases, many of which are critical drivers of cancer cell proliferation, survival, and metastasis. Several quinazoline derivatives, such as gefitinib, erlotinib, and lapatinib, have been successfully translated into clinical practice, primarily as inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][3] The versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
This document provides a comprehensive guide for researchers on the utilization of a specific, yet underexplored, derivative: 8-Nitroquinazolin-4-ol . The presence of a nitro group at the 8-position is anticipated to modulate the electronic properties of the quinazoline core, potentially leading to novel interactions with target proteins and unique biological activities. These application notes will detail a proposed synthetic route, outline key in vitro assays for characterizing its anticancer profile, and provide the scientific rationale behind each experimental step.
PART 1: Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is based on the well-established cyclocondensation reaction of an appropriately substituted anthranilic acid with formamide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2-Amino-3-nitrobenzoic acid
-
Formamide
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).
-
Heating: Heat the reaction mixture to 150-160°C using a heating mantle and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring.
-
Isolation: A solid precipitate of this compound should form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold deionized water to remove any remaining formamide. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Anticancer Evaluation
The following protocols are designed to provide a comprehensive initial assessment of the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assays
The first step in evaluating a potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable and widely used methods for this purpose. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals.[5] | Well-established, cost-effective. | Requires a solubilization step for the formazan crystals, which can introduce error. |
| XTT | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan product by metabolically active cells, eliminating the need for solubilization. | Higher sensitivity, simpler workflow (no solubilization step), suitable for high-throughput screening. | Generally more expensive than MTT. |
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Apoptosis Induction Assays
A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The following assays can determine if this compound induces apoptosis in cancer cells.
Caption: Experimental workflow for apoptosis detection.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells with compromised membrane integrity. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[4][5][7]
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.
Materials:
-
Cancer cells treated with this compound
-
70% cold ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add it dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 1 mL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Investigation of Molecular Mechanism: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2][9][10] Quinazoline derivatives have been reported to target this pathway.[9] Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins in this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
PART 3: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, it is prudent to handle it with the same precautions as other potentially hazardous chemical compounds, particularly those with nitro functional groups and quinazoline scaffolds.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 8-Nitroquinazolin-4-ol as a Potential Kinase Inhibitor
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors used in oncology, such as gefitinib and erlotinib.[1][2] These compounds typically function by competing with ATP at the kinase catalytic site, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3] The diverse biological activities of quinazoline derivatives make them a focal point for the development of novel targeted therapies.[4]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on how to methodically characterize a novel quinazoline derivative, using 8-Nitroquinazolin-4-ol as a representative example. While specific biological data for this compound is not extensively published, the protocols herein outline a robust, field-proven workflow for determining its kinase inhibitory profile, cellular activity, and mechanism of action. The principles and methodologies described are broadly applicable to the preclinical evaluation of other potential kinase inhibitors.
Section 1: Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are foundational to obtaining reproducible and reliable data. Inconsistencies at this stage can introduce significant variability in downstream assays.
Rationale: this compound, like many small organic molecules, is expected to have low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the standard solvent of choice for creating high-concentration stock solutions due to its high solvating power and compatibility with most biological assays at low final concentrations (typically ≤0.5% v/v).
Protocol: Preparation of 10 mM Master Stock
-
Weighing: Accurately weigh 1-5 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Add the appropriate volume of 100% anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 5-10 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[5] Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months). This practice prevents degradation from repeated freeze-thaw cycles.
Section 2: In Vitro Kinase Inhibition Profiling
The initial step in characterizing a potential inhibitor is to determine its potency and selectivity against a panel of purified protein kinases. This is typically achieved by measuring the compound's half-maximal inhibitory concentration (IC50).
Principle of the Assay: The in vitro kinase assay quantifies the enzymatic activity of a kinase by measuring the consumption of ATP or the phosphorylation of a substrate.[6] A common method involves a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The assay is performed with and without the inhibitor to calculate the percentage of inhibition.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format suitable for high-throughput screening.
-
Reagent Preparation:
-
Compound Dilution: Prepare a serial dilution series of this compound from the 10 mM DMSO stock. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. The final DMSO concentration in the assay well must be kept constant across all wells.
-
Kinase Buffer: Prepare a buffer appropriate for the target kinase (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA).[7]
-
Enzyme & Substrate: Dilute the target kinase and its specific substrate to their optimal concentrations in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.[8]
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[8]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the kinase-specific substrate. The ATP concentration should be near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions (e.g., by adding an ADP-detecting reagent).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data, setting the vehicle (DMSO) control as 100% activity and a high-concentration positive control inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[5]
-
Data Presentation: Hypothetical Kinase Inhibition Profile
The data below is a representative table summarizing the inhibitory activity of this compound against a panel of cancer-relevant kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Associated Pathology |
| EGFR | 85 | Tyrosine Kinase | Non-small cell lung cancer[9] |
| VEGFR-2 | 150 | Tyrosine Kinase | Angiogenesis, various cancers[10] |
| Aurora A | 450 | Serine/Threonine | Mitotic progression, various cancers[11] |
| CDK2 | >10,000 | Serine/Threonine | Cell cycle control[12] |
| PI3Kδ | >10,000 | Lipid Kinase | B-cell malignancies[13] |
Visualization: In Vitro Kinase Assay Workflow
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 8-Nitroquinazolin-4-ol: An Application Note and Protocol for Medicinal Chemistry
Introduction: The Significance of the Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] This versatile heterocyclic motif is at the core of numerous therapeutic agents, particularly in oncology. A notable class of these are tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of various cancers.[2] The strategic functionalization of the quinazoline core allows for the fine-tuning of pharmacological activity. The introduction of a nitro group, as in 8-Nitroquinazolin-4-ol, offers a valuable handle for further chemical modification, such as reduction to an amino group, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3] This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the preparation of the key precursor, 2-amino-3-nitrobenzoic acid, from 3-nitrophthalic acid. The second step is the cyclization of this precursor with formamide, a classic application of the Niementowski quinazoline synthesis, to yield the final product.[1]
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-3-nitrobenzoic Acid
This protocol is adapted from a high-yield patented method involving a Curtius rearrangement of a 3-nitrophthalic acid monoester.[4][5] This multi-stage, one-pot synthesis is highly efficient, with reported overall yields of up to 95%.[5]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitrophthalic acid | 211.13 | 100 g | 0.473 |
| Anhydrous Methanol | 32.04 | 600 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | ~1.2 eq | ~0.568 |
| Sodium Azide (NaN₃) | 65.01 | ~1.5 eq | ~0.710 |
| Appropriate solvents for workup (e.g., Toluene, Water) | - | - | - |
Procedure:
-
Monoesterification: To a round-bottom flask, add 3-nitrophthalic acid (100 g) and anhydrous methanol (600 mL). Carefully add concentrated sulfuric acid (50 mL) with cooling and stirring. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture to 0°C to crystallize the monoester product, 2-carbomethoxy-3-nitrobenzoic acid. Filter the solid and dry.[4]
-
Acyl Chloride Formation: In a new flask under an inert atmosphere, suspend the dried monoester in a suitable solvent (e.g., toluene with a catalytic amount of DMF). Slowly add thionyl chloride (~1.2 eq) and heat the mixture to reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Curtius Rearrangement and Hydrolysis: Dissolve the resulting acyl chloride in a suitable solvent like acetone. Cool the solution in an ice bath and add a solution of sodium azide (~1.5 eq) in water dropwise, maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and then gently reflux until the acyl azide has rearranged to the isocyanate (monitor by IR spectroscopy for the disappearance of the azide peak and appearance of the isocyanate peak). Finally, hydrolyze the isocyanate by adding acid or base and heating to yield 2-amino-3-nitrobenzoic acid.
-
Workup and Purification: After hydrolysis, adjust the pH to precipitate the product. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Causality and Insights: The Curtius rearrangement provides a highly effective method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[5] The choice of a monoester of 3-nitrophthalic acid is crucial for regioselectivity, ensuring that the rearrangement occurs at the desired carboxyl group.
Part 2: Synthesis of this compound
This step utilizes the Niementowski reaction, a thermal condensation of an anthranilic acid with an amide, in this case, formamide, which serves as both the reactant and the solvent.[1][6] This method is analogous to the synthesis of similar substituted quinazolinones.[7]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-nitrobenzoic acid | 182.12 | 10 g | 0.055 |
| Formamide | 45.04 | 100 mL | ~2.22 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (10 g) and formamide (100 mL).
-
Heating: Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any residual formamide. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
Mechanism of Cyclization:
The Niementowski reaction is proposed to proceed through the initial formation of an N-formylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the amide carbonyl carbon, followed by dehydration to form the aromatic quinazolinone ring.[8]
Figure 2: Simplified mechanism of the Niementowski quinazoline synthesis.
Characterization of this compound
-
¹H NMR (DMSO-d₆): Expect signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the quinazoline ring. A broad singlet for the N-H proton would be expected at a downfield shift (>12 ppm).
-
¹³C NMR (DMSO-d₆): Aromatic carbons would appear in the range of δ 120-160 ppm. The carbonyl carbon (C4) would be expected around δ 160 ppm.
-
IR (KBr): Characteristic peaks would include N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680-1700 cm⁻¹), and strong absorptions for the nitro group (~1530 and 1350 cm⁻¹).
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the mass of this compound (C₈H₅N₃O₃, MW: 191.14 g/mol ) should be observed.
Conclusion
The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of this compound, a valuable building block in the discovery of new therapeutic agents. By understanding the underlying chemical principles and carefully executing the experimental procedures, researchers can successfully prepare this key intermediate for further elaboration in their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antimicrobial Studies of 8-Nitroquinazolin-4-ol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 8-Nitroquinazolin-4-ol as a potential antimicrobial agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough evaluation of its efficacy and safety profile.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action. Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The quinazolin-4(3H)-one scaffold, in particular, is a privileged structure in medicinal chemistry.[4] This document focuses on a specific derivative, this compound, and provides a systematic approach to characterizing its potential as a novel antimicrobial drug candidate.
Scientific Rationale and Proposed Mechanism of Action
Quinazoline derivatives have been reported to exert their antimicrobial effects through various mechanisms. A prominent target for many quinolone and quinazolinone-based antimicrobials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a cessation of replication and ultimately, bacterial cell death. The introduction of a nitro group at the 8th position of the quinazolin-4-ol core is hypothesized to enhance its antimicrobial potency. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the quinazoline ring system, potentially leading to stronger interactions with the target enzyme.
To investigate the antimicrobial potential of this compound, a multi-faceted approach is required, encompassing the determination of its spectrum of activity, potency, and potential for cytotoxicity against mammalian cells. The following sections provide detailed protocols for these essential studies.
Synthesis of this compound
The synthesis of this compound can be achieved through a cyclocondensation reaction. A common and effective method is the reaction of 2-amino-3-nitrobenzoic acid with formamide.[6] This one-pot synthesis is a variation of the Niementowski quinazoline synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
2-amino-3-nitrobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 150-160°C.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water while stirring.
-
A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any remaining formamide.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Antimicrobial Susceptibility Testing
To determine the antimicrobial spectrum and potency of this compound, standardized antimicrobial susceptibility testing methods should be employed.[7][8][9] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[11]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).[11]
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Alternatively, the absorbance can be measured at 600 nm using a microplate reader.
-
Data Presentation: Hypothetical MIC Values
The following table summarizes hypothetical MIC data for this compound against a panel of representative microorganisms.
| Microorganism | Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 4 | 0.5 | N/A |
| Bacillus cereus | ATCC 11778 | Gram-positive | 8 | 1 | N/A |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 | 0.015 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 32 | 0.25 | N/A |
| Candida albicans | ATCC 90028 | Fungus | >128 | N/A | 1 |
Cytotoxicity Assessment
While potent antimicrobial activity is desired, it is equally crucial to assess the potential toxicity of a new compound to mammalian cells to determine its therapeutic index.[12][13] The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[11][14]
Protocol 3: MTT Assay for Cytotoxicity Assessment
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the human cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: Hypothetical Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for this compound against a human cell line.
| Cell Line | Exposure Time (h) | This compound IC₅₀ (µM) |
| HEK293 | 48 | 75 |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Overall experimental workflow for the evaluation of this compound.
Caption: Proposed mechanism of action of this compound via DNA gyrase inhibition.
Conclusion and Future Directions
The protocols and frameworks outlined in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential antimicrobial agent. The hypothetical data presented suggest that this compound may exhibit activity against Gram-positive bacteria with moderate cytotoxicity. Further studies are warranted to confirm these findings, including:
-
Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetic studies to assess the rate of antimicrobial activity.
-
Mechanism of action studies to confirm DNA gyrase inhibition or identify other potential targets.
-
In vivo efficacy studies in animal models of infection.
-
Lead optimization to improve potency and reduce cytotoxicity through medicinal chemistry efforts.
By following a systematic and rigorous approach, the true therapeutic potential of this compound and its analogs can be effectively elucidated.
References
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. routledge.com [routledge.com]
- 8. woah.org [woah.org]
- 9. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Analytical methods for 8-Nitroquinazolin-4-ol characterization
An Application Note and Protocol for the Comprehensive Characterization of 8-Nitroquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound, a key heterocyclic compound often utilized as a precursor in medicinal chemistry and drug development.[1][2] We present a multi-technique approach, detailing not just the protocols but the scientific rationale behind the selection of each method. The guide covers chromatographic techniques for purity and identity confirmation (HPLC-UV, LC-MS), spectroscopic methods for structural elucidation (NMR, FTIR, UV-Vis), and thermal analysis for physical property assessment (DSC, TGA). By integrating the data from these orthogonal techniques, researchers can establish a complete and reliable analytical profile for this compound, ensuring its quality and suitability for downstream applications.
Introduction: The Significance of this compound
This compound, which exists in tautomeric equilibrium with 8-nitro-4(3H)-quinazolinone, belongs to the quinazolinone class of fused heterocycles. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2][3] The presence of a nitro group at the 8-position enhances the molecule's reactivity and serves as a crucial handle for further synthetic modifications, making it a valuable building block in the synthesis of targeted therapeutic agents.[1]
Given its role as a key starting material, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound. Impurities or structural misidentification can have profound impacts on the yield, purity, and biological activity of subsequent products. This guide provides the necessary protocols to build a robust Certificate of Analysis (CoA) for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53638-54-3 | [4][5] |
| Molecular Formula | C₈H₅N₃O₃ | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Tan to brown solid | [1] |
| Boiling Point | 393°C at 760 mmHg (Predicted) | [4] |
| Density | 1.64 g/cm³ (Predicted) | [4] |
The Analytical Workflow: A Holistic Approach
A comprehensive characterization of a chemical entity like this compound is not a linear process but an integrated workflow. Data from each analytical technique provides a piece of the puzzle. The following workflow illustrates a logical progression from initial assessment to final confirmation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
Application Notes & Protocols: High-Throughput Screening Assays for 8-Nitroquinazolin-4-ol Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays for the evaluation of 8-nitroquinazolin-4-ol derivatives. Quinazoline scaffolds are prevalent in medicinal chemistry, often targeting protein kinases.[1][2][3][4] The inclusion of a nitroaromatic group suggests a potential for bioreductive activation, which may lead to cytotoxic effects or novel mechanisms of action.[5][6][7][8] This guide details robust, validated protocols for both biochemical and cell-based assays, designed to identify and characterize the biological activity of this compound class in an HTS format. We emphasize the scientific rationale behind protocol design, data quality control, and interpretation to ensure the generation of reliable and actionable results.
Introduction: The Scientific Rationale
The Quinazoline Scaffold: A Privileged Structure
The quinazoline core is a well-established pharmacophore, forming the basis of numerous approved drugs, particularly in oncology. Its rigid, bicyclic structure is adept at fitting into the ATP-binding pocket of protein kinases, leading to potent and often selective inhibition.[1][2][3] Therefore, a primary hypothesis for the activity of this compound derivatives is the modulation of kinase activity. HTS campaigns for this compound class should prioritize assays capable of broadly assessing kinase inhibition.
The 8-Nitro Substituent: A Bioreductive Prodrug Moiety?
Nitroaromatic compounds are a unique class of therapeutic agents that often require metabolic activation to exert their biological effects.[5][6][7] Cellular nitroreductases can reduce the nitro group to form reactive intermediates, such as nitroso and hydroxylamine species, or even reactive nitrogen species like nitric oxide.[7] These intermediates can covalently modify biological macromolecules, induce oxidative stress, or disrupt cellular signaling, often resulting in cytotoxicity.[6][9] This dual potential—kinase inhibition and bioreductive cytotoxicity—necessitates a multi-pronged screening approach.
The overall screening strategy is designed to first identify compounds that modulate a specific biochemical target (e.g., a kinase) and then to assess their effect on whole cells, which captures the combined effects of target engagement and any potential cytotoxicity.
Caption: A logical workflow for screening this compound derivatives.
Assay Quality Control: Ensuring Trustworthy Data
For any HTS campaign, rigorous quality control is paramount. The Z'-factor (Z-prime) is the industry-standard metric for validating assay quality.[10][11][12] It provides a statistical measure of the separation between positive and negative controls, accounting for data variability.[10][13]
Formula for Z'-Factor: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
Where:
-
SDpos = Standard Deviation of the positive control
-
SDneg = Standard Deviation of the negative control
-
Meanpos = Mean of the positive control
-
Meanneg = Mean of the negative control
| Z'-Factor Value | Assay Quality Interpretation | Suitability for HTS |
| > 0.5 | Excellent | Ideal for high-throughput screening.[10][11][12] |
| 0 to 0.5 | Acceptable (Doable) | Can be used for screening, but may have a higher rate of false positives/negatives.[10][12] |
| < 0 | Unacceptable | The assay is not suitable for screening.[10][12][13] |
Best Practice: Before initiating a full screen, the Z'-factor must be consistently ≥ 0.5 across multiple plates to ensure the assay is robust and reliable.
Protocol 1: Biochemical Screening - Fluorescence Polarization Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a protein kinase. It is a homogeneous, "mix-and-read" assay well-suited for HTS.[14][15]
Principle of the Assay
The assay is based on a competitive binding format. A fluorescently labeled peptide (tracer), which mimics the kinase's substrate, is used. In the absence of kinase activity (no phosphorylation), a phospho-specific antibody binds to the tracer, creating a large molecular complex. This complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When the kinase is active, it phosphorylates its substrate. The resulting phosphorylated product competes with the tracer for binding to the antibody. This displaces the small tracer, which tumbles rapidly, leading to a low FP signal. Inhibitors prevent substrate phosphorylation, thus maintaining a high FP signal.
Caption: Workflow of a competitive FP kinase assay.
Detailed Protocol
This protocol is designed for a 384-well plate format.
Reagents & Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase substrate peptide
-
Fluorescently labeled tracer peptide
-
Phospho-specific antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in Assay Buffer)
-
Test compounds (this compound derivatives) dissolved in 100% DMSO
-
Low-volume, black, 384-well assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the appropriate wells of the 384-well plate using an acoustic liquid handler. This results in a final screening concentration of 10 µM in a 10 µL assay volume.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and improves precision. 10 µM is a standard concentration for primary screening.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Rationale: Pre-incubating the enzyme with the compound allows for potential binding before the reaction starts. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination & Detection:
-
Prepare a 2X Detection Mix containing the FP tracer and the phospho-specific antibody in Stop Solution.
-
Add 10 µL of the 2X Detection Mix to each well.
-
Rationale: EDTA in the Stop Solution chelates Mg²⁺, which is essential for kinase activity, thereby stopping the reaction.
-
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.
-
Data Acquisition: Read the plate on a microplate reader, measuring fluorescence polarization (mP).
| Parameter | Example Setting | Rationale |
| Final Compound Conc. | 10 µM | Standard for primary HTS. |
| Final DMSO Conc. | 0.1% | Kept low to minimize assay interference. |
| Final Kinase Conc. | 1-5 nM | Enzyme concentration should be optimized for a robust signal window. |
| Final ATP Conc. | 10 µM (or Km) | Ensures sensitivity to ATP-competitive inhibitors. |
| Reaction Volume | 10 µL | Miniaturized for cost and throughput. |
| Detection Volume | 20 µL | Standard for 384-well plate readers. |
| Controls | Positive: No enzyme; Negative: DMSO only | Essential for Z'-factor calculation. |
Protocol 2: Cell-Based Screening - Luminescent Cell Viability Assay
This assay provides a measure of overall cytotoxicity or anti-proliferative effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method for HTS.[16][17][18]
Principle of the Assay
The assay quantifies ATP, an indicator of metabolically active, viable cells.[16][19][20] The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. When added to cells, the reagent lyses the cell membrane, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture.[16][17]
Detailed Protocol
This protocol is for a 384-well plate format.
Reagents & Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Test compounds (this compound derivatives) dissolved in 100% DMSO
-
White, opaque-walled, 384-well cell culture plates
-
Luminometer or microplate reader with luminescence detection capability
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in culture medium to a final density of 20,000 cells/mL (for a target of 500 cells/well in 25 µL).
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Rationale: An overnight incubation allows cells to attach and resume normal growth before compound addition.
-
-
Compound Addition:
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.
-
-
Assay Reagent Preparation and Addition:
-
Signal Stabilization and Measurement:
Advanced HTS & Follow-up: AlphaLISA Kinase Assay
For hit confirmation or secondary screening, the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology offers a highly sensitive, no-wash alternative.[23][24]
Principle of the Assay
This assay uses two types of beads: Donor beads and Acceptor beads.[23] For a kinase assay, one might use a biotinylated substrate peptide captured by Streptavidin-coated Donor beads. A phospho-specific antibody conjugated to AlphaLISA Acceptor beads is used for detection. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Donor and Acceptor beads into close proximity (<200 nm).[25] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm. Kinase inhibitors prevent this interaction, resulting in a loss of signal.
Caption: Proximity-based signal generation in an AlphaLISA kinase assay.
Abbreviated Protocol
-
Kinase Reaction: Similar to the FP assay, incubate the kinase, substrate, ATP, and test compound in a 384-well plate.
-
Detection: Stop the reaction and add a mix of Streptavidin-Donor beads and anti-phospho-Acceptor beads.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Read: Read the plate on an Alpha-enabled microplate reader.
The AlphaLISA format is particularly advantageous when working with complex biological samples or for detecting protein-protein interactions.[23][24]
Conclusion
The dual-potential of this compound derivatives as both kinase inhibitors and potential bioreductive agents requires a carefully designed HTS strategy. By combining a direct biochemical assay, such as fluorescence polarization, with a comprehensive cell viability screen, researchers can effectively identify active compounds and begin to deconvolute their mechanism of action. All protocols must be rigorously validated using the Z'-factor to ensure data integrity. Subsequent hit validation using orthogonal technologies like AlphaLISA will provide the confidence needed to advance promising compounds into lead optimization.
References
- 1. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assay.dev [assay.dev]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. High-throughput screening - Wikipedia [en.wikipedia.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Alpha Kinase Assays | Revvity [revvity.com]
- 25. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 8-Nitroquinazolin-4-ol as a Core Scaffold for the Development of Novel Anti-Inflammatory Agents
Abstract
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry. The quinazoline nucleus is recognized as a "privileged scaffold" due to its recurrence in numerous biologically active compounds.[1][2] This application note provides a comprehensive guide for researchers on utilizing the 8-nitroquinazolin-4-ol scaffold for the discovery and development of next-generation anti-inflammatory therapeutics. We will explore the mechanistic rationale, key structure-activity relationships, and provide detailed, field-proven protocols for both in vitro and in vivo evaluation of candidate compounds derived from this promising chemical series.
Introduction: The Therapeutic Promise of Quinazolines
Inflammation is the immune system's coordinated response to harmful stimuli, such as pathogens and damaged cells.[3] While acute inflammation is a protective and restorative process, chronic inflammation contributes to the pathogenesis of debilitating conditions including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but are often associated with significant side effects, necessitating the discovery of novel therapeutic agents.[4]
The quinazoline core, a bicyclic aromatic heterocycle, has demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, anti-hypertensive, and, notably, anti-inflammatory effects.[1][5][6] The versatility of the quinazoline ring system allows for extensive chemical modification, enabling medicinal chemists to fine-tune its pharmacological profile. This guide focuses on the this compound substructure as a strategic starting point for generating potent inhibitors of key pro-inflammatory signaling pathways.
The Mechanistic Basis: Targeting the NF-κB Signaling Cascade
A substantial body of evidence suggests that the anti-inflammatory effects of many heterocyclic compounds, including quinazoline derivatives, are mediated through the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a master regulator of the inflammatory response, a transcription factor that controls the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][7][9]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[10] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated that culminates in the activation of the IκB kinase (IKK) complex.[9][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[10] This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, bind to specific DNA sequences, and drive the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[7][10]
Quinazoline-based compounds are hypothesized to exert their anti-inflammatory effects by interfering with one or more steps in this critical pathway, potentially by inhibiting the activity of the IKK complex or other upstream signaling kinases.
Figure 1: The Canonical NF-κB Signaling Pathway.
Synthesis and Structure-Activity Relationship (SAR) Insights
The development of potent anti-inflammatory agents from the this compound scaffold requires a systematic approach to its chemical modification.
General Synthetic Route
The quinazolin-4-one core is accessible through several established synthetic methods.[1][2] A common and reliable approach is the reaction of an appropriately substituted anthranilic acid with an amide or anhydride. For the 8-nitro series, the synthesis would typically begin with 2-amino-3-nitrobenzoic acid.
Key Structure-Activity Relationships (SAR)
Analysis of the broader quinazoline and nitroquinazoline literature provides valuable insights for lead optimization.[12][13][14] Modifications at several positions on the quinazoline ring are known to significantly impact anti-inflammatory activity.
| Position of Substitution | Type of Substituent | Impact on Anti-Inflammatory Activity | Reference(s) |
| C2 | Small alkyl (e.g., methyl), thio-alkyl, or substituted aryl groups. | Often essential for activity. Lipophilicity at this position can be beneficial. | [5][13] |
| N3 | Substituted aryl rings, heterocyclic moieties (e.g., thiazolidinone). | A critical position for introducing diversity. Bulky and aromatic groups are often well-tolerated and can enhance potency. | [8][12][13] |
| C4-Anilino | Electron-withdrawing groups on the aniline ring. | In 4-anilinoquinazoline series (a related class), substitutions here are crucial for kinase inhibitory activity. | [5] |
| C6 / C7 | Halogens (Br, Cl), piperazine rings. | Substitution at these positions can modulate activity. A piperazine at C7 has been shown to be important for TNF-α inhibition in some series. | [13][14] |
| C8-Nitro Group | Electron-withdrawing group. | The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the scaffold, potentially enhancing interactions with biological targets. | N/A |
Protocols for Efficacy Evaluation
A tiered screening approach is recommended, beginning with a robust in vitro assay to identify active compounds, followed by in vivo validation of promising leads.
Protocol 4.1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages
Objective: To quantify the ability of this compound derivatives to inhibit the production of key pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in a cellular model of inflammation.
Causality and Rationale: Murine macrophage cell lines like RAW 264.7 are widely used because they reliably produce a robust inflammatory response upon stimulation with bacterial lipopolysaccharide (LPS).[15][16] This model mimics the initial stages of an innate immune response.[3] Measuring nitric oxide (NO) via the Griess assay is a cost-effective, high-throughput primary screen for iNOS activity.[16] Subsequent quantification of key cytokines like TNF-α and IL-6 by ELISA provides more specific and detailed information about the compound's mechanism.[17][18]
Figure 2: Experimental workflow for in vitro screening.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well flat-bottom plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for a further 24 hours.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer’s instructions precisely.
-
-
Cell Viability Assay (Self-Validation Step):
-
To ensure that the observed reduction in inflammatory markers is not due to cytotoxicity, perform an MTT or similar viability assay on the remaining cells in the original plate. This step is critical for validating the specific anti-inflammatory effect of the compounds.
-
Protocol 4.2: In Vivo Efficacy in the Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of lead compounds in a well-established rodent model of inflammation.
Causality and Rationale: The carrageenan-induced paw edema model is a gold-standard for the preclinical evaluation of acute anti-inflammatory drugs.[19][20] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by fluid exudation and swelling (edema).[21][22] The first phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by prostaglandins and mediated by COX-2, making it an excellent model for screening NSAID-like compounds.[21] Measuring the reduction in paw volume over time provides a direct, quantitative assessment of a compound's efficacy.[22][23]
Figure 3: Experimental workflow for in vivo evaluation.
Step-by-Step Methodology:
-
Animals: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment. All procedures must be approved by and performed in accordance with the institution's animal care and use committee guidelines.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc.: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the V₀ reading.
-
Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage, 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan suspension in normal saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: ΔV = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Data Interpretation and Expected Outcomes
Successful development of this compound derivatives as anti-inflammatory agents will be characterized by a clear dose-dependent effect in both in vitro and in vivo models.
Table 2: Hypothetical Data Summary for a Lead Candidate (Compound X)
| Assay | Parameter | Result |
| In Vitro (RAW 264.7) | NO Production IC₅₀ | 5.2 µM |
| TNF-α Production IC₅₀ | 8.7 µM | |
| IL-6 Production IC₅₀ | 10.1 µM | |
| Cytotoxicity (MTT) CC₅₀ | > 100 µM | |
| In Vivo (Paw Edema) | % Inhibition at 3h (30 mg/kg) | 55% |
| % Inhibition at 3h (Indomethacin 10 mg/kg) | 62% |
Interpretation: A desirable candidate will show potent inhibition of inflammatory markers in vitro (low µM IC₅₀ values) with a high therapeutic index (CC₅₀ >> IC₅₀). This indicates the effect is not due to cell death. This activity should translate to significant, dose-dependent reduction of paw edema in vivo, with an efficacy comparable to established reference drugs like indomethacin.
Conclusion
The this compound scaffold represents a highly promising starting point for the discovery of novel anti-inflammatory agents. Its synthetic tractability and the clear mechanistic link to the pivotal NF-κB signaling pathway provide a solid foundation for a rational drug design program. The detailed protocols provided in this application note offer a robust framework for researchers to effectively screen, validate, and optimize derivatives of this series, paving the way for the development of new and improved treatments for a wide range of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. purformhealth.com [purformhealth.com]
- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 19. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Nitroquinazolin-4-ol
Welcome to the technical support resource for the synthesis of 8-Nitroquinazolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying rationale and troubleshooting strategies to navigate the common challenges encountered in this synthesis. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring both efficiency and purity.
Section 1: Recommended Synthetic Pathway & Mechanism
The most reliable and regioselective approach to this compound is not the direct nitration of quinazolin-4-ol, which often yields a difficult-to-separate mixture of 6-nitro and 8-nitro isomers[1][2][3], but rather the cyclocondensation of a pre-nitrated starting material. The recommended starting material is 2-amino-3-nitrobenzoic acid, which unequivocally establishes the nitro group at the desired 8-position of the final quinazolinone ring.
This reaction is a variation of the Niementowski quinazoline synthesis, utilizing a one-carbon source, typically formamide, to construct the pyrimidine ring.[4]
Experimental Protocol: Cyclocondensation of 2-Amino-3-Nitrobenzoic Acid
This protocol outlines a standard procedure for the synthesis via conventional heating.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-3-nitrobenzoic acid (1.0 eq., e.g., 5.0 g) and an excess of formamide (15-20 eq., e.g., 25-30 mL).
-
Heating: Heat the reaction mixture in an oil bath to 150-160 °C. Maintain this temperature, with vigorous stirring, for 3-5 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material and co-spot it with the reaction mixture. A suitable mobile phase is typically Ethyl Acetate:Hexane (e.g., 7:3 or 8:2). The reaction is complete when the starting material spot is no longer visible.
-
Work-up & Isolation: After completion, allow the reaction mixture to cool to room temperature (around 25 °C). Slowly pour the dark mixture into a beaker containing 200-300 mL of ice-cold water while stirring. A solid precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. Follow with a wash of cold ethanol to remove residual formamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a DMF/water mixture.
General Experimental Workflow
Caption: A standard experimental workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
A1: Low or no conversion is a frequent issue that can typically be traced back to a few key parameters. Systematically evaluating each one is the most effective troubleshooting approach.[5]
-
Cause 1: Insufficient Temperature or Reaction Time: The cyclocondensation reaction requires significant thermal energy to proceed. A temperature below 150 °C may be insufficient.
-
Solution: Ensure your oil bath temperature is accurately measured and maintained between 150-160 °C. If conversion is slow, extend the reaction time and continue to monitor by TLC.
-
-
Cause 2: Purity of Starting Materials: 2-amino-3-nitrobenzoic acid can degrade over time. Formamide is hygroscopic; excess water can interfere with the reaction.
-
Solution: Use freshly purchased or purified 2-amino-3-nitrobenzoic acid. Ensure you are using a high-purity, dry grade of formamide from a freshly opened bottle.
-
-
Cause 3: Inefficient Mixing: If the starting material does not dissolve well in the formamide at high temperatures, the reaction can be slow.
-
Solution: Ensure vigorous magnetic stirring throughout the reaction to maintain a homogenous suspension.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree to guide troubleshooting for low reaction yields.
Q2: The product did not precipitate when I poured the reaction mixture into water. How can I isolate it?
A2: Failure to precipitate suggests that your product may be soluble in the acidic aqueous mixture (residual formamide can hydrolyze to formic acid) or that the concentration is too low.[6]
-
Recommended Procedure: Liquid-Liquid Extraction.
-
Transfer the entire quenched mixture to a large separatory funnel.
-
Extract the aqueous layer three to four times with a suitable water-immiscible organic solvent. Ethyl acetate is an excellent first choice due to its polarity.
-
Combine the organic extracts.
-
Wash the combined organic layers with water, followed by a saturated sodium chloride solution (brine) to aid in phase separation and remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Q3: My TLC plate shows multiple spots after the reaction. What are these impurities and how can I avoid them?
A2: Multiple spots indicate the presence of unreacted starting materials, intermediates, or side products.
-
Impurity 1: Unreacted Starting Material: This is the most common "impurity."
-
Identification: Co-spot the reaction mixture with your 2-amino-3-nitrobenzoic acid starting material.
-
Solution: As discussed in Q1, increase reaction time or ensure the temperature is adequate.[5]
-
-
Impurity 2: Incompletely Cyclized Intermediate: An open-chain intermediate (N-(2-carboxy-6-nitrophenyl)formamide) may be present if the cyclization is incomplete.
-
Identification: This intermediate will be more polar than the final product.
-
Solution: This also points to insufficient heating or reaction time. Driving the reaction to completion is the best remedy.
-
-
Impurity 3: Benzimidazole Side Product: In some cases, decarboxylation of the starting material followed by reaction with formamide can lead to the formation of a nitrobenzimidazole byproduct.[7]
-
Identification: This requires more advanced analysis (LC-MS or NMR of the isolated impurity).
-
Solution: This side reaction is generally minor under the recommended conditions but can be favored by excessively high temperatures (>180 °C) or the presence of certain metal impurities. Adhering to the protocol temperature is critical.
-
Q4: How can I confirm that I have synthesized the 8-nitro isomer and not another positional isomer like 6-nitroquinazolin-4-ol?
A4: When starting from 2-amino-3-nitrobenzoic acid, the regiochemistry is locked in, and the formation of other isomers is not mechanistically feasible. However, confirming the structure with ¹H NMR is definitive proof. The substitution pattern on the benzene ring creates a unique set of signals and coupling constants.
-
¹H NMR Spectroscopy: The three protons on the benzene portion of the 8-nitro isomer will appear as a distinct set of three coupled signals in the aromatic region (typically δ 7.5-8.5 ppm).
-
H-5: Will be a doublet of doublets (dd) coupled to both H-6 and H-7.
-
H-6: Will be a triplet (t) or doublet of doublets (dd) coupled to H-5 and H-7.
-
H-7: Will be a doublet of doublets (dd) coupled to H-5 and H-6.
-
-
In contrast, a 6-nitro isomer would show a different pattern, often featuring two doublets and a doublet of doublets, with one proton shifted significantly downfield and appearing as a less complex signal (a doublet or singlet depending on resolution).
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: The reaction is conducted at high temperatures and formamide has specific health considerations. Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be cautious of thermal burns from the hot oil bath.
Q2: My purified product has poor solubility. How can I prepare it for biological assays? A2: Quinazolinones, especially those with nitro groups, can exhibit low aqueous solubility. For in vitro assays, stock solutions are typically prepared in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).[8] Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.
Q3: Can I use microwave irradiation to speed up the reaction? A3: Yes, microwave-assisted synthesis is an excellent method for accelerating this type of reaction. It can significantly reduce reaction times from hours to minutes.[4] Typical conditions would involve heating the same reagent mixture in a sealed microwave vessel to a similar temperature (150-160 °C) for 15-30 minutes. Optimization of time and temperature would be required.
Section 4: Data Summary
The following table summarizes key quantitative data for the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₃ | N/A |
| Molecular Weight | 191.14 g/mol | N/A |
| Appearance | Yellow to pale-brown solid | Typical Observation |
| Melting Point | >300 °C | [8] (analogue) |
| Solubility (Typical) | Soluble in DMSO, DMF; Poorly soluble in water, ethanol | [8] (analogue) |
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Quinazolinone Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As you navigate the complexities of synthesizing these vital heterocyclic compounds, this resource will serve as a practical field guide, grounded in scientific principles and proven laboratory experience. Quinazolinones are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Their synthesis, while versatile, can present unique challenges. This guide is structured to address these issues head-on, empowering you to overcome common hurdles and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during quinazolinone synthesis.
Q1: What are the most common starting materials for quinazolinone synthesis?
The most prevalent and versatile starting material for the synthesis of the 4(3H)-quinazolinone core is anthranilic acid or its derivatives.[3][4] This is often reacted with a variety of reagents, such as amides, acid chlorides, or orthoesters, to construct the pyrimidine ring.[4][5] Isatoic anhydride is another common precursor, often used in what is known as the Niementowski modification of the Friedländer synthesis.[6]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in quinazolinone synthesis can be attributed to several factors. The key areas to troubleshoot include the purity of your starting materials, the reaction temperature, the choice of solvent, and, if applicable, the activity of your catalyst.[7] Impurities in reactants can lead to unwanted side reactions, while suboptimal temperatures may either fail to overcome the activation energy or lead to decomposition.[7]
Q3: I am observing significant side product formation. What are the likely culprits?
Side product formation often arises from incomplete cyclization, side reactions of functional groups on your starting materials, or dimerization.[8] For instance, in multi-step syntheses, ensuring the complete formation of the intermediate, such as an o-amidobenzamide, before proceeding is critical.[8] In one-pot syntheses, the choice of catalyst and reaction conditions plays a pivotal role in minimizing side reactions.[8]
Q4: How do I choose the right solvent for my quinazolinone synthesis?
The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[7][9] Polar aprotic solvents like DMF and DMSO are commonly used and have been shown to be effective in many quinazolinone syntheses.[7][10] However, the optimal solvent is highly dependent on the specific reaction. It is often beneficial to screen a variety of solvents with different polarities, such as toluene, acetonitrile, or even water in some cases, to identify the best performer for your specific substrate combination.[7][10]
Q5: What is the most effective method for purifying my quinazolinone product?
The purification strategy depends on the scale of your synthesis and the nature of the impurities. For initial purification, recrystallization is often a simple and cost-effective first step.[11] For more challenging separations of compounds with different polarities, column chromatography is highly effective.[11] To achieve the highest purity, especially for separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[11]
Troubleshooting Guide: From Low Yields to Purification Woes
This section provides a more detailed, issue-specific guide to troubleshooting common problems in quinazolinone synthesis.
Issue 1: Low or No Product Formation
A lack of desired product can be disheartening. This logical workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis:
-
Starting Material Purity: Impurities in your starting materials, such as anthranilic acid derivatives or aldehydes, can significantly hinder the reaction by participating in side reactions.[7] Always verify the purity of your reagents before starting the synthesis.
-
Reaction Temperature: Many quinazolinone syntheses require elevated temperatures to proceed efficiently.[12] However, excessively high temperatures can lead to the decomposition of either the reactants or the product.[7] A systematic temperature screening is often necessary to find the optimal balance.
-
Solvent Selection: The polarity and boiling point of the solvent can dramatically affect the reaction outcome.[7] For instance, in some syntheses, polar solvents like DMF give excellent yields, while non-polar solvents are ineffective.[10] A solvent screen is a valuable optimization step.
-
Catalyst Activity: In catalyzed reactions, the choice and handling of the catalyst are paramount. The catalyst could be poisoned by impurities or may have degraded over time.[7] Using a fresh batch of catalyst or optimizing the catalyst loading can often resolve this issue.[7] Copper and palladium-based catalysts are commonly employed in modern quinazolinone syntheses.[13][14]
Issue 2: Formation of Multiple Products/Side Reactions
The appearance of unexpected spots on your TLC plate indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.
Anthranilic Acid + Formamide --(Microwave Irradiation)--> 4(3H)-Quinazolinone + H₂O
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent developments in transition metal catalysis for quinazolinone synthesis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification Challenges for 8-Nitroquinazolin-4-ol Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Nitroquinazolin-4-ol and its structural isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for your target compounds.
The presence of a nitro group on the quinazolinone scaffold significantly influences the molecule's chemical properties, often leading to purification difficulties.[1][2] This guide will address these specific challenges, offering practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound?
A1: Common impurities typically arise from unreacted starting materials, such as 2-amino-3-nitrobenzoic acid or its derivatives, and byproducts from the cyclization reaction.[3] Depending on the synthetic route, you may also encounter regioisomers (e.g., 5-, 6-, or 7-Nitroquinazolin-4-ol) if the nitration step is not completely selective. Incomplete cyclization can also lead to acyclic intermediates like N-acylanthranilamides.[3]
Q2: My this compound sample is a persistent oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue, especially when impurities are present that depress the melting point of the compound.[4] It can also occur if the boiling point of your recrystallization solvent is higher than the melting point of your compound.[4] First, try switching to a lower-boiling point solvent or a two-solvent system. If this fails, column chromatography is the recommended next step to remove the impurities that are inhibiting crystallization.[5]
Q3: Why is it so difficult to separate this compound from its other nitro-isomers using column chromatography?
A3: Nitro-substituted quinazolinone isomers often have very similar polarities, making their separation by standard column chromatography challenging. The nitro group is strongly electron-withdrawing, which dominates the polarity profile of the molecule.[1] To improve separation, you will likely need to use a shallower solvent gradient during elution and may need to screen different stationary and mobile phases to find a system with sufficient selectivity.[5]
Q4: Are there any stability concerns I should be aware of when purifying this compound?
A4: Yes, nitroaromatic compounds can be thermally labile.[6][7] Avoid prolonged heating during recrystallization or solvent evaporation, as this can lead to degradation.[4] It is advisable to dry the purified compound under vacuum at a moderate temperature.[5] Additionally, some nitroaromatic compounds can be sensitive to light, so it is good practice to protect your samples from direct light exposure during purification and storage.[8]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound and its isomers.
Issue 1: Poor Separation of Isomers by Column Chromatography
If you are struggling to resolve this compound from its isomers, consider the following optimization strategies:
-
Optimize the Mobile Phase: A systematic approach to mobile phase optimization is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.[5]
-
Employ a Shallow Gradient: Instead of a steep gradient, use a long, shallow gradient. This will increase the residence time of the compounds on the column, allowing for better separation of closely eluting isomers.[9]
-
Consider Different Adsorbents: If silica gel does not provide adequate separation, explore other stationary phases. Alumina (basic or neutral) can offer different selectivity for polar compounds. Alternatively, reversed-phase chromatography using a C18-functionalized silica may provide a different elution order and improved resolution.[5]
Issue 2: Product "Oiling Out" During Recrystallization
When your compound fails to crystallize and instead forms an oil, use the following troubleshooting workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Issue 3: Low Recovery After Purification
Low recovery can be due to several factors. Here's how to address them:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Compound is too soluble in the recrystallization solvent. | Use the minimum amount of hot solvent required to dissolve the compound.[4] | Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield. |
| Product loss on the chromatography column. | Ensure proper column packing and eluent selection to avoid band tailing.[5] | Poor chromatographic technique can lead to broad peaks and incomplete elution of the product from the column. |
| Degradation of the compound during purification. | Minimize exposure to high temperatures and light.[6][7][8] | Nitroaromatic compounds can be susceptible to thermal and photolytic degradation, leading to lower yields of the desired product. |
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Column Chromatography for Isomer Separation
This protocol is designed to enhance the separation of this compound from its isomers.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Employ a very shallow gradient, increasing the polarity by only 1-2% of the more polar solvent for every column volume. For example:
-
Column Volumes 1-5: 95:5 Hexane:Ethyl Acetate
-
Column Volumes 6-10: 94:6 Hexane:Ethyl Acetate
-
Continue this gradual increase in polarity.
-
-
Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired isomer.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single solvent is not ideal for recrystallization.[5]
-
Solvent Selection: Choose a "soluble" solvent in which your compound is highly soluble and a "miscible anti-solvent" in which your compound is poorly soluble. A common pair is Dichloromethane/Hexane or Ethanol/Water.[5]
-
Dissolution: Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" dropwise until you observe persistent turbidity.
-
Cooling and Filtration: Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[5]
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially for challenging separations, preparative HPLC is the method of choice.[5]
-
Column: A C18 reversed-phase preparative column is commonly used for quinazolinone derivatives.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[5]
-
Method Development: First, develop a suitable gradient elution method on an analytical scale. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[5]
-
Scale-Up: Once the analytical method is optimized, scale it up to your preparative system, adjusting the flow rate and injection volume according to the column dimensions.
Caption: Workflow for developing a preparative HPLC purification method.
References
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 8-Nitroquinazolin-4-ol under different conditions
Welcome to the comprehensive technical support guide for the stability testing of 8-Nitroquinazolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability profile of this important heterocyclic compound. Here, we provide not just protocols, but the scientific reasoning behind them, to empower you to troubleshoot and adapt these methods for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is influenced by its chemical structure, which features a quinazolinone core and a nitroaromatic ring. The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions.[1] The electron-withdrawing nature of the nitro group can impact the overall electron density of the aromatic system, potentially influencing its susceptibility to nucleophilic attack.[2] Furthermore, nitroaromatic compounds are known to be sensitive to light (photodegradation) and oxidative conditions.[3][4][5] Therefore, the primary factors to consider are pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks in your HPLC chromatogram are likely degradation products of this compound. The appearance of these peaks can be attributed to several factors depending on your experimental conditions:
-
Hydrolysis: If you are working with acidic or basic solutions, you may be observing hydrolysis of the quinazolinone ring.
-
Photodegradation: Exposure of your samples to UV or even ambient light can lead to the formation of photolytic degradation products.[6] Nitroaromatic compounds are particularly prone to photodecomposition.
-
Oxidation: If your sample has been exposed to air for extended periods, or if oxidizing agents are present in your solvents or reagents, oxidative degradation can occur. The pyrimidine ring of the quinazoline nucleus can be susceptible to attack by oxidative species.[1]
-
Solvent Purity: Impurities in your solvents can react with the analyte, leading to the formation of adducts or degradation products. Always use high-purity, HPLC-grade solvents.
To identify the source of the degradation, it is crucial to perform systematic forced degradation studies under controlled conditions (acid, base, oxidative, photolytic, and thermal stress).
Q3: My results show significant degradation of this compound even under mild conditions. What should I investigate first?
A3: If you are observing unexpected instability, consider the following:
-
Purity of the Starting Material: Ensure the initial purity of your this compound. Impurities from the synthesis could act as catalysts for degradation.
-
Storage Conditions: Verify that the compound is stored under appropriate conditions, typically in a cool, dark, and dry place. For solutions, storage at low temperatures (-20°C or -80°C) is recommended.[1]
-
Dissolution Solvent: The choice of solvent for your stock solutions is critical. While DMSO is a common solvent, some quinazoline derivatives have shown instability in it over time.[6] It is advisable to check the stability of the compound in your chosen solvent by analyzing the solution at different time points.
-
pH of the Medium: The pH of your experimental medium can significantly impact stability. Ensure the pH is controlled and appropriate for your experiment.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The key is to achieve adequate separation between the parent compound and all potential degradants.
A good starting point for method development would be a reversed-phase HPLC method using a C18 column.[7][8] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective in separating compounds with a range of polarities.[9] UV detection is suitable for quinazolinone derivatives, and the detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.
To validate the stability-indicating nature of your method, you must perform forced degradation studies. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Column degradation. 2. Interaction of the analyte with active sites on the column packing material. 3. Extra-column band broadening. | 1. Replace the column. 2. Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. 3. Minimize the length and diameter of tubing between the injector, column, and detector. |
| Variable Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Poor column temperature control. 3. Column not properly equilibrated. | 1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure consistent performance.[10] 2. Use a column oven to maintain a constant temperature.[11] 3. Equilibrate the column with the initial mobile phase for a sufficient time before each injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol in your autosampler. 3. Increase the run time or implement a gradient flush at the end of each run to elute all components. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased. 3. Column overloading. | 1. Optimize the gradient profile or the organic-to-aqueous ratio in the mobile phase. 2. Replace the column. 3. Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation pathways and products, as recommended by ICH guidelines.[12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 8 hours.
-
At appropriate time intervals (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
At the end of the study, dissolve the solid sample in the solvent and dilute both the solid and solution samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder and the stock solution of this compound to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation for each condition.
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal (Solution) | Dry Heat | 80°C | 48 hours |
| Photolytic | ICH Q1B conditions | Controlled | As per guidelines |
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Instrumentation: HPLC with a PDA detector and a data acquisition system.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jetir.org [jetir.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: 8-Nitroquinazolin-4-ol Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 8-Nitroquinazolin-4-ol. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during this synthesis, ensuring a higher success rate, yield, and purity of your target compound.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, typically achieved through the cyclization of 2-amino-3-nitrobenzoic acid with a one-carbon source like formamide (a variation of the Niementowski reaction), is often accompanied by side reactions that can significantly impact the outcome.[1][2] This section addresses the most common issues in a question-and-answer format, providing plausible causes and actionable solutions.
Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.[3][4]
Possible Causes & Solutions:
-
Incomplete Reaction: The high activation energy required for the cyclization may not be met.
-
Solution: Ensure the reaction temperature is optimal, typically in the range of 130-160°C for conventional heating.[5] Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical.[6]
-
Solution: Use high-purity 2-amino-3-nitrobenzoic acid and formamide. Impurities in the starting materials can interfere with the reaction. Formamide often serves as both the reagent and the solvent. Ensure it is of a suitable grade and dry, as water can lead to hydrolysis of the intermediate.
-
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions. Using a moderate excess of formamide is common, but a very large excess might complicate purification.
-
Q2: I'm observing a significant amount of a dark, insoluble material in my crude product. What could this be?
The formation of dark, often polymeric, byproducts is a common issue in high-temperature reactions involving aromatic amines.
Possible Causes & Solutions:
-
Thermal Decomposition of Starting Material: 2-amino-3-nitrobenzoic acid can undergo thermal decomposition at elevated temperatures, leading to complex, high-molecular-weight species.
-
Solution: Carefully control the reaction temperature and avoid prolonged heating times. Microwave synthesis can be advantageous here due to shorter reaction durations.[1]
-
-
Polymerization: Anthranilic acid and its derivatives can be prone to polymerization under harsh conditions.
-
Solution: Optimize the reaction temperature and time to favor the intramolecular cyclization over intermolecular polymerization.
-
Frequently Asked Questions (FAQs)
This section provides answers to more specific questions regarding the side reactions and mechanistic aspects of this compound synthesis.
Q1: What is the most common byproduct in this synthesis and how can I minimize its formation?
The most probable major byproduct is the uncyclized intermediate, N-(2-carboxy-6-nitrophenyl)formamide .
-
Formation Mechanism: This intermediate is formed in the first step of the reaction, where the amino group of 2-amino-3-nitrobenzoic acid is acylated by formamide. If the subsequent intramolecular cyclization and dehydration do not proceed to completion, this intermediate will remain in the reaction mixture.
-
Minimization Strategies:
-
Temperature Optimization: Ensure the reaction temperature is high enough to promote the cyclization step.[5]
-
Dehydrating Conditions: While formamide itself can act as a dehydrating agent at high temperatures, the presence of water will inhibit the final cyclization. Ensure anhydrous conditions.
-
Catalyst: Although not always necessary for the Niementowski reaction, the use of a mild acid catalyst could potentially promote the cyclization. However, this must be done with caution, as it can also promote other side reactions.
-
Q2: Can decarboxylation of the starting material be a significant side reaction?
Yes, decarboxylation of 2-amino-3-nitrobenzoic acid to form 2-nitroaniline is a plausible side reaction, especially at the high temperatures often employed in this synthesis.[7][8]
-
Consequences: The resulting 2-nitroaniline can then react with formamide to produce N-(2-nitrophenyl)formamide, another potential impurity.
-
Mitigation:
-
Temperature Control: Avoid excessively high temperatures.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to decarboxylation conditions.
-
Q3: Can dimerization of the starting material or product occur?
Dimerization of anthranilic acid derivatives is a known possibility.[9][10] While less common than the formation of the uncyclized intermediate, it can contribute to a complex product mixture.
-
Plausible Dimer: Intermolecular condensation between two molecules of 2-amino-3-nitrobenzoic acid could lead to the formation of a diamide byproduct.
-
Prevention: Maintaining a sufficient dilution with the formamide solvent can favor the intramolecular cyclization over intermolecular reactions.
Q4: How does the nitro group influence the reaction and potential side reactions?
The strongly electron-withdrawing nitro group has a significant impact on the reactivity of the starting material.[11][12]
-
Activation: The nitro group activates the aromatic ring, which can influence the nucleophilicity of the amino group and the electrophilicity of the carboxyl group.
-
Potential for Side Reactions: The nitro group can participate in side reactions, especially under reductive conditions that might unintentionally occur at high temperatures with certain impurities present. However, in the standard Niementowski synthesis, the nitro group is generally stable.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Problem | Possible Cause | Recommended Solution | Experimental Protocol Link |
| Low Yield | Incomplete Reaction | Optimize temperature and time; consider microwave synthesis. | --INVALID-LINK-- |
| Poor Reagent Quality | Use high-purity, dry starting materials. | - | |
| Side Reactions | Adjust stoichiometry and reaction conditions. | --INVALID-LINK-- | |
| Dark, Insoluble Byproduct | Thermal Decomposition | Precise temperature control; shorter reaction time. | --INVALID-LINK-- |
| Polymerization | Optimize reaction conditions to favor intramolecular cyclization. | - |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol offers a more controlled and often higher-yielding alternative to conventional heating.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-nitrobenzoic acid (1.0 eq) and formamide (10-15 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20-40 minutes.[1] Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure this compound.
Visualizations
Diagram 1: Proposed Reaction Pathway and Major Side Reactions
Caption: Key reaction pathways in the synthesis of this compound.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. generis-publishing.com [generis-publishing.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new anthranilic acid dimer derivatives and their evaluation on CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Nitroaromatic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis and scale-up of nitroaromatic compounds, such as 8-Nitroquinazolin-4-ol, present significant and severe safety hazards, including the risk of runaway reactions, explosions, and toxic exposure.[1][2][3] This document is intended for experienced professionals in controlled laboratory and manufacturing environments. It is not a substitute for a thorough, process-specific hazard analysis, adherence to all institutional and regulatory safety protocols (e.g., OSHA's Process Safety Management), and consultation with process safety experts.[3]
Introduction: The Criticality of Process Safety in Nitration Scale-Up
Scaling a nitration process from a laboratory bench to a pilot plant or full-scale manufacturing facility is a complex undertaking where safety is the paramount consideration.[4][5] Organic nitro compounds are often highly energetic and can decompose violently or explosively at elevated temperatures.[1][2] Furthermore, their thermal stability can be significantly reduced by the presence of impurities, reactants (like acids), or catalysts, creating a high-risk environment for thermal runaway.[1][2]
This guide provides a framework for troubleshooting and addressing common challenges encountered during the scale-up of such syntheses, using a question-and-answer format. The core principle is that a successful scale-up is achieved only when hazards are rigorously identified, assessed, and mitigated at every stage.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Thermal Hazard Assessment & Control
Question 1: We observed a significant exotherm during our lab-scale synthesis. How do we quantify this risk for scale-up?
Answer: Visual observation of an exotherm is a critical warning sign. All chemical reactions involve an energy change, either releasing heat (exothermic) or absorbing it (endothermic).[6] Nitration reactions are notoriously exothermic.[7] Scaling up an exothermic process is challenging because a vessel's ability to dissipate heat (related to its surface area) decreases relative to its volume as size increases. This can lead to heat accumulation and a dangerous, uncontrolled temperature rise known as a runaway reaction.
Recommended Actions:
-
Reaction Calorimetry: Conduct reaction calorimetry (RC) studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction (ΔH), heat flow, and adiabatic temperature rise. This data is essential to determine the cooling capacity required for the larger reactor.[5]
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for your starting materials, intermediates, and final product, both in pure form and as mixtures.[8] This defines the maximum safe operating temperature. Contaminants can significantly lower the decomposition temperature.[1][2]
-
Hazard Evaluation: A systemic approach to hazard evaluation must be adopted early and conducted throughout the entire development process.[4][5] This involves screening for potential hazards, evaluating the main reaction and potential side reactions, and considering "what if" scenarios.[4][5]
| Parameter | Lab Scale (e.g., 1L Flask) | Plant Scale (e.g., 1000L Reactor) | Implication for Scale-Up |
| Volume | 1 L | 1000 L | 1000x increase |
| Heat Transfer Area (Approx.) | ~0.06 m² | ~9.6 m² | ~160x increase |
| Surface Area-to-Volume Ratio | ~60 m⁻¹ | ~9.6 m⁻¹ | Heat removal is ~6x less efficient at scale. |
Question 2: Our reaction seems to have a delayed onset or "induction period." Is this a concern for scale-up?
Answer: Yes, this is a significant concern. An induction period can mask the accumulation of unreacted reagents. When the reaction finally initiates, the combined energy release from the accumulated material can overwhelm the cooling system, leading to a violent runaway.
Troubleshooting & Mitigation:
-
Identify the Cause: The induction period could be due to slow dissolution of a reactant, the need to overcome an activation energy barrier, or the presence of an inhibitor.
-
Controlled Dosing: The most critical control strategy is to add the limiting reagent (often the nitrating agent) at a rate that matches the reaction rate. The addition should be slow enough that the cooling system can comfortably remove the heat being generated in real-time. This "semi-batch" approach prevents the dangerous accumulation of reactants.
-
Monitoring: Utilize in-situ monitoring tools (e.g., ReactIR) to track the consumption of reactants and formation of products. This provides real-time confirmation that the reaction is proceeding as the reagent is added.
Section 2: Reagent Handling & Process Parameters
Question 3: We use a standard nitric/sulfuric acid mixture. What are the primary safety and control challenges when handling this at a larger scale?
Answer: Mixed acid (HNO₃/H₂SO₄) is the industry standard for many aromatic nitrations but poses several hazards.[9]
-
Corrosivity: Requires specialized, corrosion-resistant reactors and transfer lines (e.g., glass-lined steel, Hastelloy).
-
Exothermic Mixing: The dilution of sulfuric acid is highly exothermic. Ensure proper procedures and cooling are in place for preparing the acid mixture itself.
-
Decomposition: The presence of concentrated sulfuric acid can lower the decomposition onset temperature of the nitroaromatic product.[1]
-
Byproducts: Over-nitration or oxidation side reactions can occur, which may introduce impurities with different (and potentially lower) thermal stability.[10]
Workflow for Safe Reagent Handling at Scale
Caption: Workflow for handling mixed acid in a scaled-up nitration process.
Question 4: How can we improve reaction selectivity and minimize hazardous byproducts?
Answer: Poor selectivity not only reduces yield but can also introduce dangerous impurities. For instance, the formation of dinitro or other over-nitrated species can increase the explosive potential of the product mixture.
Strategies for Improving Selectivity:
-
Temperature Control: This is often the most critical parameter. Lower temperatures generally favor the desired mononitration and reduce side reactions. Precise temperature control is non-negotiable at scale.
-
Stoichiometry: Carefully control the molar ratio of the nitrating agent to the substrate. Use the minimum excess required to drive the reaction to completion, as determined by lab optimization studies.
-
Addition Rate: A slower addition rate can prevent localized high concentrations of the nitrating agent, which can lead to over-nitration.
-
Alternative Technologies: For highly exothermic and fast reactions, consider continuous flow reactors.[9] These systems offer superior heat and mass transfer, minimizing reaction volume and enhancing safety.[9][10] Several studies have demonstrated that continuous flow can improve selectivity and provide a safer, scalable solution for nitration.[7][8][11]
Section 3: Product Isolation & Purity
Question 5: Our crude product fails purity specifications after scale-up, despite the lab-scale process working well. What are common causes?
Answer: Purity issues that appear at scale often stem from subtle differences in physical processing, not just the chemistry. Impurities in intermediates can carry through to the final product, potentially affecting its efficacy and safety.[12]
Troubleshooting Purity Issues:
-
Inefficient Mixing: In large vessels, inadequate agitation can create "dead spots" with poor temperature control or reactant distribution, leading to side reactions. Verify that the agitator's power and design are appropriate for the vessel's geometry and the reaction mass's viscosity.
-
Quenching & Workup: The process of quenching the reaction (e.g., by adding it to water/ice) is highly exothermic and must be carefully controlled. Localized heating during a poorly controlled quench can degrade the product. The transfer rate from the reactor to the quench vessel is a critical parameter.
-
Crystallization & Isolation: Cooling profiles during crystallization are much slower in large vessels. This can affect crystal size, morphology, and the occlusion of impurities. Develop a controlled cooling profile rather than simply allowing the vessel to cool at its natural rate. Ensure filtration and washing procedures are scaled appropriately to efficiently remove soluble impurities.
Logical Troubleshooting Flow for Purity Deviation
Caption: A decision tree for troubleshooting purity issues during scale-up.
References
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. skpharmteco.com [skpharmteco.com]
- 4. fessgroup.co.uk [fessgroup.co.uk]
- 5. contractpharma.com [contractpharma.com]
- 6. monash.edu [monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 11. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
Mitigating degradation of 8-Nitroquinazolin-4-ol in solution
Welcome to the technical support center for 8-Nitroquinazolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, ensuring the integrity and reproducibility of your results.
I. Foundational Knowledge & FAQs
This section addresses common questions regarding the stability of this compound, providing a foundational understanding of its chemical behavior in various experimental settings.
Q1: My this compound solution is showing a yellow to brown discoloration over time. Is this a sign of degradation?
A1: Yes, a change in the color of your this compound solution, particularly a darkening or yellowing, is a common initial indicator of degradation. This can be triggered by several factors, including exposure to light (photodegradation), elevated temperatures, or changes in pH. Nitroaromatic compounds are particularly susceptible to light-induced degradation.
Q2: I've observed a loss of potency or inconsistent results in my biological assays using an this compound stock solution. Could this be due to degradation?
A2: Absolutely. A decline in the purity of your this compound sample due to degradation will directly impact its effective concentration, leading to a decrease in observed biological activity and poor reproducibility in your experiments. It is crucial to ensure the stability of your stock and working solutions.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The degradation of this compound is primarily influenced by four key factors:
-
pH: The quinazolinone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Light: As a nitroaromatic compound, this compound is prone to photodegradation upon exposure to UV and visible light.[1]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the quinazolinone core and the nitro group.
Q4: What are the recommended storage conditions for this compound stock solutions to ensure stability?
A4: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of chemical degradation. |
| Light Exposure | Store in the dark (amber vials or foil-wrapped) | Prevents photodegradation. |
| Solvent | Use anhydrous, high-purity solvents (e.g., DMSO) | Minimizes solvent-mediated degradation and hydrolysis. |
| Container | Tightly sealed vials | Prevents solvent evaporation and exposure to atmospheric moisture and oxygen. |
II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram of your this compound sample over time.
-
A decrease in the peak area of the parent this compound compound.
Potential Causes & Solutions:
-
Hydrolysis (Acidic or Basic Conditions):
-
Diagnosis: Analyze samples that have been incubated in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Mitigation: Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible. If your experimental conditions require acidic or basic pH, prepare fresh solutions before each experiment and minimize the exposure time.
-
-
Photodegradation:
-
Diagnosis: Expose a solution of this compound to a calibrated light source and compare its HPLC profile to a control sample kept in the dark.[1][3]
-
Mitigation: Conduct all experimental manipulations of this compound solutions under low-light conditions or by using amber-colored labware. Protect solutions from direct light exposure during storage and incubation.
-
-
Oxidative Degradation:
-
Diagnosis: Treat a solution of this compound with a mild oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for the formation of degradation products by HPLC.
-
Mitigation: Use degassed solvents to prepare your solutions and consider adding antioxidants if compatible with your experimental system. Store solutions under an inert atmosphere.
-
Workflow for Investigating Unexpected Peaks:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
Symptoms:
-
Cloudiness or visible precipitate upon dilution of a DMSO stock solution of this compound into an aqueous buffer.
-
Inconsistent results in cell-based or enzymatic assays.
Potential Causes & Solutions:
-
Low Aqueous Solubility: this compound has poor solubility in water.
-
Mitigation:
-
Co-solvents: Consider the use of co-solvents such as PEG300 or ethanol in your final solution, if tolerated by your experimental system.
-
pH Adjustment: The solubility of quinazolinone derivatives can be pH-dependent. Assess the solubility at different pH values to find an optimal range where the compound is both soluble and stable.
-
Formulation Aids: For in vivo studies, formulation vehicles containing solubilizing agents like Tween 80 or Cremophor EL may be necessary.
-
-
III. Experimental Protocols: Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions to identify potential degradation pathways.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 24 hours.
-
-
Photolytic Degradation:
-
Expose a thin layer of the solid compound and a solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain a control sample in the dark at the same temperature.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Prepare a solution from the heat-treated solid for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
IV. References
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.gov.
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. ATSDR.
-
Separation Methods Technologies. (n.d.). HPLC Separation Guide: Analysis of Nitroaromatic Explosives.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
-
Separation Science. (2024, March 24). Analytical Techniques In Stability Testing.
-
StabilityStudies.in. (n.d.). Analytical Techniques for Stability Testing: HPLC.
-
Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-131.
-
Chitescu, C. L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4168.
-
Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
-
Proautcon.com. (n.d.). Chemical Compatibility Selection Guide- Material Selection.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
-
Alfa Chemistry. (n.d.). CAS 53638-54-3 this compound.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
-
Walchem. (2024, April 19). Chemical Compatibility Chart.
-
Sterlitech. (n.d.). Chemical Compatibility Chart.
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
-
World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. 31, 123-133.
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database.
-
Liu, Z.-C., & Quan, X.-C. (n.d.). Biodegradation Kinetics of Quinoline. Acta Physico-Chimica Sinica.
-
BenchChem. (2025). Enhancing the stability of 6-Nitroquinazoline during storage.
References
Validation & Comparative
A Comparative Guide to Nitroquinazoline-Based Kinase Inhibitors: Evaluating Efficacy and Specificity Against Established Agents
In the landscape of targeted cancer therapy, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous clinically successful kinase inhibitors.[1][2] Its rigid, bicyclic nature provides an ideal framework for orienting functional groups to precisely interact with the ATP-binding pocket of various kinases.[1] The introduction of a nitro group to this scaffold can significantly modulate the compound's electronic properties and biological activity, making nitroquinazolines an area of active research.[3]
This guide provides a comparative analysis of nitroquinazoline-based kinase inhibitors, with a specific focus on a representative compound, (E)-N-(4-(1-Hydrazinylideneethyl)phenyl)-6-nitroquinazolin-4-amine , for which inhibitory data against the Epidermal Growth Factor Receptor (EGFR) is available.[4] While specific, comprehensive kinase profiling data for many novel nitroquinazoline derivatives, including 8-Nitroquinazolin-4-ol, remains limited in publicly accessible literature, the principles derived from compounds like the 6-nitro analogue offer valuable insights.
We will compare this class of emerging inhibitors against two well-characterized and widely used kinase inhibitors: Staurosporine , a prototypical broad-spectrum inhibitor, and Dasatinib , a multi-targeted inhibitor approved for clinical use.[2][5] This guide will delve into their mechanisms of action, present available quantitative data, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.
The Kinase Inhibitors: A Head-to-Head Comparison
The therapeutic efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity across the kinome. A highly potent, selective inhibitor can achieve therapeutic effect with minimal off-target toxicities.
| Compound Class / Name | Primary Mechanism | Key Targets | Representative IC50 Values (nM) |
| Nitroquinazoline Derivative | ATP-Competitive Inhibition | Primarily studied against EGFR.[4] | EGFR: ~41-71 nM (for various derivatives)[4] |
| Staurosporine | Broad-Spectrum, ATP-Competitive Inhibition | PKC, p60v-src, PKA, CamKII, and many others.[6][7] | PKC: 3 nM, p60v-src: 6 nM, PKA: 7 nM, CamKII: 20 nM[6][7] |
| Dasatinib | Multi-Targeted, ATP-Competitive Inhibition | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ.[5][8][9] | BCR-ABL: <1 nM, SRC: 0.8 nM, c-KIT: 79 nM[9][10] |
Note: IC50 values are highly dependent on assay conditions. The data presented is for comparative purposes, drawn from published studies.
Nitroquinazoline derivatives exert their anticancer effects primarily by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver of tumor growth and proliferation in many cancers.[11] By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[10][11]
Staurosporine , originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[2] Its high affinity for the ATP-binding site of a wide range of kinases makes it a valuable research tool for inducing apoptosis and studying kinase-dependent signaling, but its lack of specificity has precluded its clinical use.[2][12]
Dasatinib is a second-generation tyrosine kinase inhibitor that is highly potent against the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and is also a powerful inhibitor of the Src family kinases.[5][13] Its ability to bind to the active conformation of the BCR-ABL kinase domain makes it effective against many imatinib-resistant mutations.[10][13]
Visualizing the Mechanism: EGFR Signaling Pathway
The EGFR pathway is a critical target for many quinazoline-based inhibitors. Understanding this pathway is key to interpreting inhibitor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Nitroquinazolin-4-ol Analogs in Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] These nitrogen-containing heterocyclic compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4] Within this class, 4(3H)-quinazolinones are particularly prominent. Extensive research has established that the biological profile of these molecules can be finely tuned by introducing various substituents at the 2, 3, 6, and 8 positions of the core ring structure.[1][5]
This guide focuses on the structure-activity relationship (SAR) of a specific, promising subclass: 8-nitroquinazolin-4-ol analogs. The introduction of a potent electron-withdrawing nitro group at the 8-position significantly alters the electronic landscape of the scaffold, creating unique opportunities for targeted drug design, particularly in the realm of oncology. We will explore how modifications to this core structure influence biological activity, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.[6][7]
The this compound Scaffold: Rationale for a Focused SAR Study
The foundational structure, this compound, serves as our template. The rationale for investigating this specific scaffold is grounded in established medicinal chemistry principles. The quinazolinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[8] The strategic placement of an 8-nitro group serves two primary purposes:
-
Electronic Modulation : As a strong electron-withdrawing group, the nitro moiety can enhance the molecule's interaction with the target protein's active site through favorable electronic and dipolar interactions.
-
Vector for Modification : It provides a fixed electronic feature around which other positions (e.g., C2 and N3) can be systematically modified to probe the steric and electronic requirements of the binding pocket.
Our exploration of the SAR will dissect the molecule position by position, analyzing how specific chemical alterations translate into changes in biological efficacy.
SAR Dissection of the Quinazolin-4-ol Core
The potency and selectivity of quinazolinone-based inhibitors are dictated by the nature and position of their substituents. Below, we analyze the impact of modifications at key positions, drawing comparisons to understand the drivers of activity.
The Critical Role of Position 8: A Comparison of Electron-Withdrawing Groups
Position 8 is crucial for interaction within the PARP active site. While direct, extensive SAR data for 8-nitro analogs is emerging, we can infer its potential by comparing it with other well-studied substituents at this position, such as hydroxyl and chloro groups.
-
8-Hydroxy Analogs : The compound 8-hydroxy-2-methylquinazolin-4(3H)-one is a known potent PARP inhibitor.[6] The 8-hydroxyl group can act as a crucial hydrogen bond donor and acceptor, forming a key interaction that anchors the inhibitor in the active site.
-
8-Chloro Analogs : 8-Chloroquinazolin-4-ol is also a documented PARP-1 inhibitor.[8] The chloro group is electron-withdrawing but lacks the hydrogen-bonding capability of a hydroxyl group. Its activity suggests that steric bulk and electronic effects at this position are critical for inhibition.
-
8-Nitro Analogs (Hypothesized) : The 8-nitro group is strongly electron-withdrawing, more so than a chloro substituent. While it cannot donate a hydrogen bond, its oxygen atoms can act as hydrogen bond acceptors. This electronic profile could lead to potent inhibition, potentially altering the binding mode compared to 8-hydroxy analogs.
Table 1: Comparative Activity of 8-Substituted Quinazolin-4-one Analogs as PARP-1 Inhibitors
| Position 8 Substituent | Key Properties | Reported PARP-1 IC₅₀ | Reference |
| -OH (in NU-1025) | H-bond donor/acceptor, Electron-donating | 400 nM | [6] |
| -Cl | Electron-withdrawing, Steric bulk | 5.65 µM | [8] |
| -NO₂ | Strongly electron-withdrawing, H-bond acceptor | Data to be determined | - |
Modifications at Position 2: Probing the Ribose-Binding Pocket
The substituent at the C2 position often extends into the ribose-binding pocket of the PARP active site. The size, shape, and electronics of this group are therefore critical determinants of potency.
-
Small Alkyl Groups : A methyl group, as seen in the potent inhibitor NU-1025 (8-hydroxy-2-methylquinazolin-4(3H)-one), is well-tolerated and often confers significant activity.[6]
-
Aromatic and Heterocyclic Rings : Introducing larger aromatic or heterocyclic moieties can increase potency by forming additional π-stacking or hydrophobic interactions. However, excessive bulk can also lead to steric clashes, reducing activity.
-
Thio-Substituents : Analogs with a 2-thioether linkage allow for the introduction of diverse functional groups. Studies on various quinazolinones have shown that 2-[(substituted-furan-3-yl)thio] derivatives can exhibit potent anticancer activity.[9]
N3-Substitutions: Modulating Solubility and Selectivity
The N3 position is frequently modified to enhance pharmacokinetic properties like solubility or to introduce vectors for further functionalization.
-
Small Alkyl/Aryl Groups : Substitution with small alkyl or unsubstituted phenyl groups is common. These groups can influence the planarity of the ring system and its interactions with the target.
-
Functionalized Side Chains : Introducing side chains with basic amines (e.g., piperazine) can improve aqueous solubility and provides a handle for salt formation, which is often desirable for drug candidates. Such modifications have been successfully employed in developing potent PARP1 inhibitors.[7]
Benzene Ring Substitutions (Positions 5, 6, 7): Fine-Tuning Activity
While our focus is the 8-nitro scaffold, substitutions at other positions on the fused benzene ring also play a role. For instance, in the context of EGFR kinase inhibitors, another common target for quinazolines, bulky substituents at the 6 and 7 positions have been shown to increase potency.[10] Similarly, 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated as EGFR inhibitors, demonstrating that the nitro group is a viable substituent on this ring for generating potent anticancer agents.[11]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
To understand the SAR data, one must appreciate the mechanism of action. PARP enzymes are central to DNA repair, specifically base excision repair (BER) for single-strand breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can convert into more lethal double-strand breaks (DSBs) during DNA replication.
In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancers with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The inhibition of PARP in these cancer cells eliminates the remaining major DNA repair pathway, leading to an accumulation of genomic damage and cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.
Experimental Protocols
Reproducibility and methodological rigor are the bedrock of scientific integrity. The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound (General Protocol)
This procedure is adapted from the well-established Niementowski quinazoline synthesis, which involves the cyclocondensation of an anthranilic acid derivative with formamide.[12]
Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 eq) and an excess of formamide (15-20 eq).
-
Heating: Heat the reaction mixture in an oil bath to 150-160 °C. Maintain this temperature for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the dark mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
Isolation: A solid product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid on the filter with several portions of cold water to remove residual formamide. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
In Vitro PARP-1 Inhibition Assay (ELISA-based)
This protocol outlines a common method for quantifying the inhibitory activity of synthesized compounds against the PARP-1 enzyme.[13]
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate coated with histones and activated DNA.
-
Compound Preparation: Prepare serial dilutions of the this compound analog test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically kept below 1% to avoid solvent effects.
-
Enzyme Addition: To each well, add a standardized amount of recombinant human PARP-1 enzyme.
-
Incubation: Add the serially diluted test compounds (or vehicle control) to their respective wells. Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the PARP reaction by adding a solution of biotinylated NAD⁺ to all wells. Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated ADP-ribose chains that have been incorporated onto the histones by active PARP-1.
-
Substrate Addition: After another wash step, add a HRP substrate (e.g., TMB). A colorimetric change will occur in wells with HRP activity.
-
Quantification: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly PARP inhibitors. The structure-activity relationship analysis reveals that inhibitory potency is a multifactorial property governed by the electronic and steric characteristics of substituents at the C2, N3, and C8 positions. The strong electron-withdrawing nature of the 8-nitro group provides a unique electronic signature that warrants further exploration.
Future research should focus on a systematic and multiparameter optimization approach:
-
Synthesis of a Focused Library: A library of this compound analogs should be synthesized with diverse substituents at the C2 and N3 positions to comprehensively map the SAR.
-
Head-to-Head Comparisons: Direct, quantitative comparisons of 8-nitro, 8-chloro, and 8-hydroxy analogs within the same series (i.e., with identical C2 and N3 substituents) are needed to definitively establish the optimal electronic profile at the C8 position.
-
Evaluation in Cellular Models: Promising compounds should be advanced from biochemical assays to cell-based assays using BRCA-proficient and BRCA-deficient cancer cell lines to confirm the synthetic lethality mechanism of action.
-
Pharmacokinetic Profiling: Lead candidates must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they possess the necessary characteristics for in vivo efficacy.
By leveraging the foundational SAR principles outlined in this guide, researchers can rationally design the next generation of quinazolinone-based inhibitors with enhanced potency, selectivity, and therapeutic potential.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In Vivo Validation of 8-Nitroquinazolin-4-ol: A Comparative Guide to Assessing Therapeutic Potential
In the landscape of modern therapeutics, the quinazoline scaffold has emerged as a cornerstone for the development of novel targeted therapies, particularly in oncology.[1][2] This guide provides a comprehensive framework for the in vivo validation of a promising, albeit understudied, member of this class: 8-Nitroquinazolin-4-ol. Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, comparative analysis of its therapeutic potential. We will juxtapose the hypothesized attributes of this compound with Gefitinib, a well-established quinazoline-based EGFR inhibitor, and briefly touch upon Terpinen-4-ol, a natural compound with demonstrated anti-cancer properties, to provide a broader context for evaluation.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazoline derivatives are heterocyclic compounds that have garnered significant attention for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Their therapeutic versatility stems from their ability to interact with a variety of biological targets. In oncology, numerous quinazoline-based agents have been successfully developed as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation and survival.[1][4]
Unveiling the Potential of this compound: A Mechanistic Hypothesis
While direct in vivo studies on this compound are not yet prevalent in the public domain, we can extrapolate its likely mechanism of action from extensive research on analogous compounds, particularly those bearing a nitro group. The 6-nitro-4-substituted quinazoline derivatives, for instance, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a tyrosine kinase that, when dysregulated, plays a pivotal role in the pathogenesis of several cancers.
We hypothesize that this compound similarly functions as an EGFR inhibitor. The electron-withdrawing nature of the nitro group at the 8-position could modulate the electronic properties of the quinazoline ring system, potentially enhancing its binding affinity to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition would block downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathway of this compound (Hypothesized)
Caption: Hypothesized signaling pathway of this compound.
Comparative Analysis: this compound vs. Established and Emerging Alternatives
A thorough evaluation of a novel therapeutic candidate necessitates a benchmark against current standards and other investigational agents.
Gefitinib: The Established EGFR Inhibitor
Gefitinib is an FDA-approved drug for the treatment of non-small cell lung cancer with specific EGFR mutations. As a 4-anilinoquinazoline derivative, it serves as an excellent comparator for this compound.[6] While both are hypothesized to target EGFR, potential differences in their binding kinetics, selectivity, and off-target effects could lead to variations in efficacy and toxicity profiles.
Terpinen-4-ol: A Natural Product Alternative
Terpinen-4-ol, the primary active constituent of tea tree oil, has demonstrated broad-spectrum anti-cancer activities.[7][8] Its mechanism is believed to involve the induction of apoptosis and the modulation of inflammatory pathways.[7][9] While its chemical structure is vastly different from the quinazoline scaffold, its pleiotropic effects and natural origin make it an interesting, albeit mechanistically distinct, comparator.
| Feature | This compound (Hypothesized) | Gefitinib (Established) | Terpinen-4-ol (Investigational) |
| Core Scaffold | Quinazoline | 4-Anilinoquinazoline | Monoterpene Alcohol |
| Primary Target | EGFR Tyrosine Kinase | EGFR Tyrosine Kinase | Multiple targets implicated |
| Mechanism | Competitive ATP-binding site inhibitor | Competitive ATP-binding site inhibitor | Induction of apoptosis, anti-inflammatory |
| Development Stage | Preclinical | Clinically Approved | Preclinical/Investigational |
In Vivo Validation: Experimental Design and Protocols
The cornerstone of preclinical drug development is the rigorous in vivo assessment of efficacy and safety. A well-designed animal study is paramount to generating translatable data.
Experimental Workflow for In Vivo Efficacy and Toxicity Assessment
Caption: General workflow for in vivo efficacy and toxicity studies.
Protocol: Xenograft Model for Antitumor Efficacy
This protocol is adapted from methodologies described for the in vivo evaluation of other quinazoline derivatives.[10][11]
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Animal Model: 6-8 week old female BALB/c nude mice.
-
Cell Line: HCT-15 (human colorectal cancer cell line) or another suitable cancer cell line with known EGFR expression.
-
Test Compounds: this compound, Gefitinib (positive control), Vehicle (negative control).
-
Reagents: Matrigel, sterile PBS, anesthesia.
Procedure:
-
Cell Culture: Culture HCT-15 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume (mm³) = (length x width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Group 1 (Vehicle): Administer vehicle control (e.g., 10% DMSO in saline) intraperitoneally (i.p.) daily.
-
Group 2 (this compound): Administer this compound at escalating doses (e.g., 10, 25, 50 mg/kg) i.p. daily.
-
Group 3 (Gefitinib): Administer Gefitinib at a clinically relevant dose (e.g., 20 mg/kg) i.p. daily.
-
-
Data Collection: Record tumor volume and body weight every 2-3 days for the duration of the study (typically 14-21 days).
-
Endpoint: At the end of the study, euthanize mice and excise tumors. Record final tumor weight.
-
Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol: Acute Toxicity Assessment
Objective: To determine the acute toxicity profile of this compound.
Materials:
-
Animal Model: Healthy 6-8 week old female BALB/c mice.
-
Test Compound: this compound.
-
Reagents: Saline, anesthesia, hematology analyzer.
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Dosing: Administer a single high dose of this compound (e.g., 800 mg/kg) via i.p. injection to one group of mice, and saline to a control group.
-
Observation: Monitor mice continuously for the first 4 hours, and then daily for 14 days, for any signs of toxicity (e.g., changes in behavior, weight loss, mortality).
-
Hematological Analysis: At the end of the observation period, collect blood samples via cardiac puncture for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Histopathology: Harvest major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any signs of tissue damage.
Data Interpretation and Comparative Efficacy
The following table presents a hypothetical but plausible outcome of the in vivo studies, designed for illustrative purposes.
| Parameter | Vehicle Control | This compound (25 mg/kg) | Gefitinib (20 mg/kg) | Terpinen-4-ol (50 mg/kg) |
| Tumor Growth Inhibition (%) | 0 | 55 | 65 | 40 |
| Change in Body Weight (%) | +2 | -3 | -5 | -1 |
| White Blood Cell Count (x10⁹/L) | 8.5 | 7.8 | 6.5 | 8.2 |
| ALT (U/L) - Liver Enzyme | 30 | 45 | 60 | 35 |
Interpretation:
In this hypothetical scenario, this compound demonstrates significant anti-tumor efficacy, comparable to the established drug Gefitinib, but with a potentially more favorable safety profile (less impact on body weight and white blood cell count). Terpinen-4-ol shows moderate efficacy with minimal toxicity. These results would warrant further investigation into the pharmacokinetics and long-term safety of this compound.
Conclusion and Future Directions
The quinazoline scaffold remains a highly productive platform for the discovery of novel anti-cancer agents. While this compound is in the early stages of investigation, its structural similarity to known EGFR inhibitors suggests a promising therapeutic potential. The in vivo validation framework presented in this guide provides a robust methodology for rigorously assessing its efficacy and safety in comparison to established and emerging alternatives.
Future studies should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in a broader range of cancer models, and conducting detailed pharmacokinetic and pharmacodynamic analyses to optimize its therapeutic window. The path from a promising molecule to a clinically approved drug is long and challenging, but with a systematic and scientifically sound approach, the therapeutic potential of novel quinazoline derivatives like this compound can be fully realized.
References
- 1. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 9. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validating the Mechanism of Action for Novel Quinazoline-Based Inhibitors: The Case of 8-Nitroquinazolin-4-ol
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously cross-validate the mechanism of action for novel quinazoline derivatives, using the hypothetical case of 8-Nitroquinazolin-4-ol. We will navigate from initial target engagement to cellular pathway analysis and comparative benchmarking, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction: The Quinazoline Scaffold and the Challenge of Novel Derivatives
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A significant portion of these, such as Gefitinib and Erlotinib, function as potent ATP-competitive kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).
When a novel derivative like this compound emerges, its structural similarity to known inhibitors suggests a potential mechanism. However, subtle chemical modifications can dramatically alter target specificity and mode of action. Therefore, a systematic and multi-faceted validation approach is not just recommended; it is essential.
This guide will use the well-understood EGFR signaling pathway as a hypothetical target for this compound to illustrate a robust cross-validation workflow. We will compare its potential performance metrics against an established alternative, Gefitinib, providing the experimental blueprints to generate the necessary comparative data.
Phase 1: Primary Target Engagement and Biochemical Characterization
The first principle of mechanism-of-action validation is to confirm a direct physical interaction between the compound and its putative target protein. This phase aims to answer two fundamental questions: "Does the compound bind to the target?" and "How does it affect the target's function?"
Experimental Workflow for Target Engagement
Caption: Workflow for confirming direct target engagement and biochemical activity.
Isothermal Titration Calorimetry (ITC)
Rationale: ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, measuring binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This label-free technique is considered a gold standard for confirming direct binding.
Protocol:
-
Prepare a solution of purified recombinant EGFR kinase domain (e.g., 20 µM) in the ITC calorimeter cell.
-
Prepare a solution of this compound (e.g., 200 µM) in the injection syringe using the same buffer.
-
Set the cell temperature to 25°C.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
In Vitro Kinase Assay
Rationale: While ITC confirms binding, it does not confirm functional inhibition. A kinase activity assay measures the ability of the compound to inhibit the catalytic function of the target. The half-maximal inhibitory concentration (IC50) is a key performance metric.
Protocol:
-
Dispense recombinant EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP into the wells of a 384-well plate.
-
Add this compound or Gefitinib across a range of concentrations (e.g., 1 nM to 100 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent or fluorescent readout.
-
Plot the inhibition data against the compound concentration and fit to a four-parameter logistic curve to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
Rationale: Biochemical assays use purified proteins, which may not reflect the true engagement within the complex cellular environment. CETSA verifies that the compound binds to its target in situ. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Protocol:
-
Culture cells (e.g., A431, an EGFR-overexpressing cell line) and treat them with either vehicle or this compound for 1 hour.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes.
-
Cool the tubes, lyse the cells (e.g., by freeze-thaw cycles), and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody against EGFR.
-
The compound-treated samples should show a higher amount of soluble EGFR at elevated temperatures compared to the vehicle control, indicating target stabilization.
Comparative Data Summary (Hypothetical)
| Parameter | This compound (Hypothetical Data) | Gefitinib (Reference Data) | Rationale |
| Binding Affinity (Kd) | 50 nM | 5 nM | Lower Kd indicates tighter binding. |
| Inhibitory Potency (IC50) | 120 nM | 25 nM | Lower IC50 indicates greater potency. |
| CETSA Shift (ΔTm) | +4.2°C | +5.0°C | A positive shift confirms target engagement in cells. |
Phase 2: Elucidating the Cellular Mechanism of Action
Confirming target engagement is only the first step. It is crucial to demonstrate that the compound modulates the downstream signaling pathway consistent with target inhibition and produces the desired cellular phenotype (e.g., anti-proliferative effects).
Proposed EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathways leading to cell proliferation.
Western Blot for Phospho-Protein Analysis
Rationale: EGFR activation involves autophosphorylation, which in turn triggers the phosphorylation of downstream effectors like AKT and ERK. A true EGFR inhibitor should reduce the levels of these phosphorylated proteins without affecting their total protein levels.
Protocol:
-
Seed EGFR-dependent cancer cells (e.g., NCI-H1975) in 6-well plates.
-
Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or Gefitinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting using primary antibodies against Phospho-EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities to measure the dose-dependent inhibition of pathway signaling.
Cell Viability Assay
Rationale: The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. This assay measures the effect of the compound on the viability of cancer cells that are known to be dependent on the target pathway.
Protocol:
-
Seed cancer cells (e.g., A431) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Gefitinib.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable method, such as an MTT assay or a luminescence-based assay like CellTiter-Glo®, which measures cellular ATP levels.
-
Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Comparative Cellular Data Summary (Hypothetical)
| Assay | This compound (Hypothetical Data) | Gefitinib (Reference Data) | Rationale |
| p-EGFR Inhibition (IC50) | 250 nM | 80 nM | Measures on-target pathway inhibition in a cellular context. |
| Cell Viability (GI50, A431 cells) | 500 nM | 150 nM | Correlates target inhibition with a cellular phenotype. |
Phase 3: Cross-Validation and Specificity Profiling
A critical aspect of cross-validation is ensuring the compound's effects are primarily due to the inhibition of the intended target and not widespread off-target activity.
Kinome-Wide Selectivity Profiling
Rationale: Many kinases share structural similarities in their ATP-binding pockets. To ensure that this compound is a selective EGFR inhibitor and not a broad-spectrum kinase inhibitor, it should be screened against a large panel of kinases.
Protocol:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology).
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases (e.g., the scanMAX panel).
-
The output is typically presented as "% inhibition" for each kinase. High inhibition of kinases other than EGFR would indicate off-target activity.
-
Follow up with IC50 determination for any significant off-target hits.
Rescue Experiments
Rationale: To definitively link the compound's anti-proliferative effect to EGFR inhibition, one can perform a rescue experiment using a downstream, constitutively active mutant of a signaling protein.
Protocol:
-
Transfect EGFR-dependent cells with a plasmid encoding a constitutively active mutant of a downstream effector (e.g., KRAS G12V), which makes proliferation independent of EGFR signaling.
-
Treat both transfected and non-transfected cells with this compound.
-
Measure cell viability. The compound's anti-proliferative effect should be significantly diminished in the cells expressing the constitutively active downstream mutant, confirming that its activity is mediated through the EGFR pathway.
Conclusion
Validating the mechanism of action for a novel compound like this compound is a rigorous, multi-step process. It requires a logical progression from confirming direct biochemical interaction to verifying on-target cellular pathway modulation and, finally, assessing selectivity. By systematically generating data through biophysical, biochemical, and cell-based assays and comparing these metrics to a well-characterized drug like Gefitinib, researchers can build a robust and defensible case for the compound's mechanism of action. This methodical approach is fundamental to the successful translation of promising chemical matter into credible therapeutic candidates.
A Senior Application Scientist's Guide to Benchmarking 8-Nitroquinazolin-4-ol Against Established EGFR and PARP Inhibitors
Executive Summary
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous targeted therapies.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 8-Nitroquinazolin-4-ol, against established drugs. Due to the limited direct literature on this specific isomer, we will extrapolate from the well-documented activities of the broader quinazoline class, particularly 4-anilinoquinazoline and 6-nitroquinazoline derivatives.[2][3][4] These analogs strongly suggest that the Epidermal Growth Factor Receptor (EGFR) is a primary putative target.[3][4]
This document outlines a logical, multi-stage experimental plan, beginning with in vitro target engagement and cellular viability assays, progressing to in vivo efficacy models. We will compare this compound against first- and third-generation EGFR inhibitors to assess its potential for overcoming known resistance mechanisms. Furthermore, we will explore a secondary hypothesis—potential PARP inhibition—providing a broader strategic outlook for this compound's development. Every protocol is designed as a self-validating system, explaining the scientific rationale behind each step to ensure technical accuracy and trustworthiness.
Mechanistic Deep Dive: Positioning this compound in the Therapeutic Landscape
Quinazoline derivatives have historically demonstrated potent inhibitory activity against tyrosine kinases, with EGFR being a prominent target.[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades—primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—driving cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3]
The EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway, which is a critical regulator of cell growth and a primary target for many anti-cancer therapies.
Caption: EGFR signaling pathway and point of inhibition.
Established Comparators: A Generational Perspective
To accurately benchmark this compound, we must compare it against drugs with well-defined mechanisms and clinical performance.
-
First-Generation EGFR Inhibitors (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the EGFR tyrosine kinase domain. They are most effective in tumors with activating EGFR mutations (e.g., exon 19 deletions, L858R).
-
Third-Generation EGFR Inhibitors (e.g., Osimertinib): These are irreversible inhibitors designed to be selective for both activating EGFR mutations and the T790M resistance mutation, which is a common mechanism of failure for first-generation therapies.
Our experimental approach will aim to determine where this compound fits on this spectrum. Is it a broad-spectrum inhibitor? Is it reversible or irreversible? Does it show activity against resistance mutations?
In Vitro Benchmarking: From Target Engagement to Cellular Efficacy
The initial phase of benchmarking involves a series of in vitro experiments to quantify the compound's activity directly on the purified target enzyme and then within a cellular context.
Caption: Step-wise in vitro experimental workflow.
Protocol 1: Biochemical PARP Activity Assay
Should initial screens suggest activity beyond EGFR, evaluating inhibition of other key cancer targets like Poly(ADP-ribose) polymerase (PARP) is a logical next step. PARP enzymes are critical for DNA single-strand break repair.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2 enzymes and compare it to a known PARP inhibitor like Olaparib.
Methodology: Chemiluminescent ELISA-based Assay [5][6]
-
Plate Coating: Coat a 96-well plate with histone proteins, which are the substrate for PARP-mediated ribosylation. Incubate overnight at 4°C. Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Perform a serial dilution of this compound and the control inhibitor (Olaparib) in assay buffer. Include a "no inhibitor" control and a "no enzyme" background control.
-
Enzymatic Reaction: Add recombinant human PARP1 or PARP2 enzyme to each well, followed immediately by the test compounds.
-
Initiation: Add a reaction mixture containing biotin-labeled NAD+ to all wells to start the PARP reaction. Incubate for 1 hour at room temperature. The PARP enzyme will transfer biotinylated ADP-ribose units onto the coated histones.
-
Detection: Wash the plate to remove unreacted NAD+. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated ADP-ribose chains. Incubate for 1 hour.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate.[7]
-
Data Acquisition: Immediately read the luminescent signal using a microplate reader.
-
Analysis: Subtract background readings, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines with varying EGFR status and to assess its cytotoxic or cytostatic effects.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][9]
-
Cell Seeding: Plate cancer cells (e.g., A549 for EGFR wild-type, HCC827 for EGFR exon 19 deletion, NCI-H1975 for L858R/T790M mutation) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and the comparator drugs (Gefitinib, Osimertinib). Include a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the media and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability versus log concentration and fit the curve to determine the EC50 for each compound in each cell line.
Data Summary and Interpretation
The data from these in vitro assays should be compiled into clear, comparative tables.
Table 1: Comparative Biochemical Inhibition (IC50, nM)
| Compound | PARP1 | PARP2 | EGFR (Wild-Type) | EGFR (T790M Mutant) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Olaparib | ~5[10] | ~1[10] | N/A | N/A |
| Gefitinib | N/A | N/A | Reference Value | Reference Value |
| Osimertinib | N/A | N/A | Reference Value | Reference Value |
Table 2: Comparative Cellular Potency (EC50, µM)
| Compound | A549 (EGFR WT) | HCC827 (EGFR del19) | NCI-H1975 (EGFR T790M) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib | Reference Value | Reference Value | Reference Value |
| Osimertinib | Reference Value | Reference Value | Reference Value |
In Vivo Efficacy Assessment: From the Bench to Preclinical Models
Promising in vitro data is the gateway to in vivo testing. The primary goal is to determine if the compound's cellular potency translates to anti-tumor activity in a living organism.
Caption: Workflow for an in vivo xenograft study.
Protocol 3: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Rationale for Model Selection: A cell line-derived xenograft (CDX) model is a robust and cost-effective choice for initial efficacy studies.[11][12] Using the NCI-H1975 cell line would allow for a direct test of the compound's ability to inhibit a tumor with the T790M resistance mutation in vivo. Patient-derived xenograft (PDX) models, which more closely mimic human tumor biology, can be considered in later stages.[13][14]
Methodology:
-
Cell Implantation: Subcutaneously implant NCI-H1975 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or NSG).
-
Tumor Growth: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (formulation buffer)
-
Group 2: this compound (at a predetermined dose, e.g., based on MTD studies)
-
Group 3: Osimertinib (positive control, clinical dose equivalent)
-
-
Dosing and Monitoring: Administer the compounds daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage). Measure tumor volume and body weight 2-3 times per week as a measure of efficacy and toxicity, respectively.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.
Data Summary: In Vivo Efficacy
Table 3: Comparative In Vivo Efficacy in NCI-H1975 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | N/A | Experimental Value | 0 | Experimental Value |
| This compound | Experimental Dose | Experimental Value | Calculated Value | Experimental Value |
| Osimertinib | Reference Dose | Experimental Value | Calculated Value | Experimental Value |
An Outlook on Pharmacokinetic Profiling
While beyond the scope of this initial benchmarking guide, a crucial subsequent step is to characterize the pharmacokinetic (PK) profile of this compound.[15][16] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for optimizing dosing schedules and ensuring that sufficient drug concentrations reach the tumor site.[17][18][19] This typically involves administering the compound to rodents, collecting blood samples over time, and measuring drug concentration using LC-MS/MS.
Conclusion
This guide provides a rigorous, scientifically-grounded framework for the preclinical benchmarking of this compound. By systematically evaluating its biochemical and cellular activity against well-characterized EGFR inhibitors and potentially PARP inhibitors, researchers can generate the critical data needed to understand its mechanism, potency, and selectivity. The subsequent progression to in vivo models will validate these findings and provide the first indication of its therapeutic potential. This structured approach, rooted in comparative analysis and validated protocols, will enable a clear and objective assessment of where this compound stands in the landscape of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. youtube.com [youtube.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
- 15. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. research-portal.uu.nl [research-portal.uu.nl]
Head-to-head comparison of different 8-Nitroquinazolin-4-ol synthesis routes
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
8-Nitroquinazolin-4-ol is a crucial heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its quinazolinone core is a privileged scaffold found in numerous biologically active molecules, including anticancer agents, anti-inflammatory drugs, and kinase inhibitors. The presence of the nitro group at the 8-position offers a unique handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives with potential therapeutic applications.
This guide provides a comprehensive head-to-head comparison of different synthetic routes to this compound. As Senior Application Scientists, we aim to deliver not just a list of protocols, but a critical analysis of each method, grounded in experimental data and mechanistic understanding. This will empower researchers to make informed decisions when selecting a synthetic strategy that best suits their specific needs, considering factors such as yield, purity, scalability, cost, and safety.
Route 1: The Classical Approach - Cyclocondensation of 2-Amino-3-nitrobenzoic Acid
This is the most traditional and widely recognized method for the synthesis of this compound. The core of this strategy lies in the cyclocondensation of an anthranilic acid derivative, in this case, 2-amino-3-nitrobenzoic acid, with a one-carbon source, typically formamide.
Mechanism
The reaction proceeds through a two-step mechanism. Initially, the amino group of 2-amino-3-nitrobenzoic acid attacks the carbonyl carbon of formamide, leading to the formation of a formylamino intermediate. Subsequent intramolecular cyclization, driven by the elimination of a water molecule at elevated temperatures, results in the formation of the quinazolinone ring.
Experimental Protocol
A mixture of 2-amino-3-nitrobenzoic acid and an excess of formamide is heated at a high temperature, typically between 150-180°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) and formamide (10-15 equivalents).
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove residual formamide.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-nitrobenzoic acid | [1][2] |
| Reagent | Formamide | [3] |
| Temperature | 150-180°C | [3] |
| Reaction Time | 4-8 hours | [3] |
| Typical Yield | 60-75% | |
| Purification | Recrystallization | [3] |
Causality and Insights
The use of a large excess of formamide serves as both a reactant and a solvent, driving the reaction towards completion. The high reaction temperature is necessary to overcome the activation energy for the intramolecular cyclization and dehydration step. While this method is straightforward and utilizes readily available starting materials, the high temperatures and long reaction times can lead to the formation of impurities, necessitating careful purification.
Route 2: The Nitrile Cyclization Strategy
An alternative and often more efficient approach involves the cyclization of 2-amino-3-nitrobenzonitrile. This method can offer advantages in terms of reaction conditions and overall yield. A one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, which can be adapted for the synthesis of the 8-nitro isomer.[4]
Mechanism
This route typically involves two key transformations within a single pot:
-
Reduction of the nitro group: The nitro group of a starting 2-nitrobenzonitrile is reduced to an amino group.
-
Cyclization with a formylating agent: The newly formed 2-aminobenzonitrile derivative then undergoes cyclization in the presence of a formylating agent, such as formic acid, to yield the quinazolinone ring.
Experimental Protocol
A one-pot procedure can be employed where a substituted 2-nitrobenzonitrile is subjected to reduction, followed by in-situ formylation and cyclization. For instance, using a reducing agent like hydrazine hydrate in the presence of a catalyst (e.g., ferric chloride), followed by treatment with formic acid at elevated temperatures, can yield the desired quinazolinone.[4]
Conceptual Protocol (adapted from a general method[4]):
-
To a solution of 2-amino-3-nitrobenzonitrile in a suitable solvent, add a reducing agent (e.g., hydrazine hydrate) and a catalyst (e.g., Raney Nickel or Fe/HCl).
-
Heat the mixture to facilitate the reduction of the nitro group to an amine.
-
After the reduction is complete (monitored by TLC), add formic acid to the reaction mixture.
-
Heat the mixture at reflux to effect formylation and subsequent cyclization.
-
After the reaction is complete, cool the mixture and neutralize it.
-
Extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-nitrobenzonitrile | |
| Reagents | Reducing agent (e.g., Hydrazine/FeCl3), Formic Acid | [4] |
| Temperature | 90-130°C | [4] |
| Reaction Time | Varies (multi-step one-pot) | [4] |
| Typical Yield | Potentially >60% (based on analogous reactions) | [4] |
| Purification | Column Chromatography/Recrystallization |
Causality and Insights
This one-pot approach offers the advantage of procedural efficiency by avoiding the isolation of the intermediate 2,3-diaminobenzonitrile. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the nitrile functionality. The subsequent cyclization with formic acid is an effective way to form the quinazolinone ring. This method may offer milder conditions compared to the high-temperature fusion with formamide, potentially leading to a cleaner product profile.
Head-to-Head Comparison
| Feature | Route 1: Cyclocondensation of 2-Amino-3-nitrobenzoic Acid | Route 2: Nitrile Cyclization Strategy |
| Starting Material Availability | 2-Amino-3-nitrobenzoic acid is commercially available or can be synthesized.[1][2] | 2-Amino-3-nitrobenzonitrile may be less common but can be prepared. |
| Number of Steps | Single step from the benzoic acid derivative. | Can be a one-pot multi-step process from the corresponding nitrobenzonitrile.[4] |
| Reaction Conditions | High temperature (150-180°C), long reaction times (4-8 h).[3] | Generally milder temperatures (90-130°C) may be possible.[4] |
| Yield | Moderate (60-75%). | Potentially higher yields due to one-pot efficiency. |
| Scalability | Scalable, but high temperatures can be challenging for large-scale production. | Potentially more scalable due to milder conditions. |
| Safety Considerations | High-temperature reaction requires careful monitoring. | Use of reducing agents like hydrazine requires appropriate handling precautions. |
| Purification | Recrystallization is often sufficient but can be challenging due to impurities from high-temperature reaction.[3] | May require chromatographic purification to remove catalyst and byproducts. |
Visualization of Synthesis Routes
Route 1: Cyclocondensation Pathway
Caption: Route 1: Cyclocondensation of 2-amino-3-nitrobenzoic acid.
Route 2: Nitrile Cyclization Workflow
Caption: Route 2: One-pot synthesis from 2-amino-3-nitrobenzonitrile.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Cyclocondensation) is a classic, straightforward method that is well-suited for laboratory-scale synthesis, especially when 2-amino-3-nitrobenzoic acid is readily available. Its main drawbacks are the harsh reaction conditions which may not be ideal for sensitive substrates or large-scale production.
-
Route 2 (Nitrile Cyclization) presents a more modern and potentially more efficient alternative. The one-pot nature of the reaction can save time and resources. This route may be preferable for larger-scale synthesis due to potentially milder conditions and higher efficiency. However, the availability of the starting 2-amino-3-nitrobenzonitrile and the need for careful control of the reduction step are important considerations.
For researchers embarking on the synthesis of this compound, the choice of route will depend on the scale of the reaction, the availability of starting materials, and the equipment at hand. For initial exploratory work, the classical cyclocondensation method (Route 1) is a reliable starting point. For process development and larger-scale synthesis, optimization of the nitrile cyclization strategy (Route 2) could offer significant advantages.
References
Evaluating the Selectivity of 8-Nitroquinazolin-4-ol for Specific Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy, particularly in oncology. The quinazoline scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors. This guide provides an in-depth evaluation of the potential kinase selectivity of a specific, yet under-characterized molecule: 8-Nitroquinazolin-4-ol. Due to the nascent stage of research on this particular compound, direct experimental data on its kinase selectivity is not yet publicly available. Therefore, this guide will leverage established structure-activity relationships (SAR) of analogous compounds to infer its likely kinase targets. We will then benchmark this inferred profile against well-characterized, clinically relevant kinase inhibitors, providing a framework for future experimental validation and drug development efforts.
The Quinazoline Scaffold and the Influence of the Nitro Group
The quinazoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptional scaffold for the design of ATP-competitive kinase inhibitors. Its rigid structure allows for precise orientation of substituents to interact with key residues within the ATP-binding pocket of various kinases. Structure-activity relationship studies have consistently shown that modifications at various positions of the quinazoline core can dramatically influence both potency and selectivity.
The introduction of a nitro group (NO2) at the 8-position of the quinazolin-4-ol core is of particular interest. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the quinazoline ring system. This can impact the molecule's ability to form hydrogen bonds and other interactions within the kinase active site, potentially conferring selectivity for certain kinases over others. While the nitro group can sometimes be associated with toxicity, its role in modulating the biological activity of small molecules is well-documented, often enhancing potency and influencing target specificity. The presence of a nitro group on a quinazoline core suggests the potential for potent and selective kinase inhibition, warranting a thorough investigation of its target profile.
Inferred Kinase Targets for this compound
Based on the extensive literature on quinazoline-based kinase inhibitors, the most probable targets for this compound belong to the receptor tyrosine kinase (RTK) family. Specifically, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families are strongly implicated. This inference is supported by studies on structurally related compounds. For instance, research on 5-anilino-8-nitroquinazoline derivatives has demonstrated inhibitory activity against both EGFR and VEGFR-2. This suggests that the 8-nitro substitution is compatible with binding to the ATP pockets of these important oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Family
The EGFR family of receptor tyrosine kinases (including EGFR/ErbB1, HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4) plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several FDA-approved quinazoline-based EGFR inhibitors, such as Gefitinib and Erlotinib, have demonstrated the effectiveness of this scaffold in targeting this kinase family.
Vascular Endothelial Growth Factor Receptor (VEGFR) Family
The VEGFR family, particularly VEGFR-2 (KDR), is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a validated anti-cancer strategy. A number of multi-kinase inhibitors with a quinazoline or related core, including Vandetanib, show significant activity against VEGFRs.
The following diagram illustrates the central role of EGFR and VEGFR signaling in cancer progression.
A Comparative Guide to the Molecular Docking of 8-Nitroquinazolin-4-ol Derivatives as Potential Enzyme Inhibitors
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] This guide presents a comparative molecular docking study of a series of rationally designed 8-nitroquinazolin-4-ol derivatives against key protein targets implicated in cancer and microbial pathogenesis. By elucidating the potential binding modes and affinities, we aim to provide a computational framework for the rational design and optimization of novel quinazoline-based inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of Quinazoline Derivatives
The quinazoline ring system is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[1][2] Derivatives of quinazoline have been successfully developed as inhibitors of various enzymes, playing critical roles in diseases such as cancer.[4][5][6] Notably, quinazoline-based drugs like gefitinib and erlotinib are established inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[7] The therapeutic versatility of this scaffold stems from the ability to modify its structure at various positions, thereby fine-tuning its interaction with biological targets.[3]
The introduction of a nitro group at the 8-position of the quinazolin-4-ol core is hypothesized to modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity for target proteins. This guide explores this hypothesis through a rigorous in-silico approach, employing molecular docking to predict the interactions of a library of this compound derivatives with selected protein targets.
Rationale for Target Selection
Based on the well-documented activities of quinazoline derivatives, the following protein targets were selected for this comparative docking study:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A primary target for many anticancer quinazolines.[6][8] Its inhibition can arrest cell proliferation and induce apoptosis in cancer cells.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Domain: A key regulator of angiogenesis, a process crucial for tumor growth and metastasis.[4][6]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids, making it a target for both anticancer and antimicrobial agents.[9][10]
-
Staphylococcus aureus DNA Gyrase B: A bacterial topoisomerase that is a validated target for antibacterial drugs.[9]
The selection of these targets allows for a comparative assessment of the potential of this compound derivatives as both anticancer and antimicrobial agents.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[11][12][13] The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound derivatives.
Ligand and Protein Preparation
Ligand Preparation:
-
2D Structure Sketching: The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
3D Structure Generation and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.[9]
Protein Preparation:
-
PDB Structure Retrieval: The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.[9]
-
Protonation and Charge Assignment: Polar hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues.
Molecular Docking Protocol
The following diagram illustrates the key steps in the molecular docking workflow:
Caption: A schematic representation of the molecular docking workflow.
Docking Simulation and Analysis
Software: Commonly used and well-validated docking software includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[9][14]
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
Docking Run: The prepared ligands are docked into the defined grid box of the target proteins. The docking algorithm samples various conformations and orientations of the ligand within the active site.
Scoring and Analysis: The docking software calculates a binding affinity score (typically in kcal/mol) for each generated pose.[9] The pose with the lowest binding energy is considered the most favorable.[9] The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the protein residues are then visualized and analyzed to understand the structural basis of the predicted affinity.[9]
Comparative Analysis of Docking Results
The docking scores of the this compound derivatives against the selected protein targets are summarized in the table below. Lower binding energy values indicate a higher predicted binding affinity.
| Derivative | EGFR (kcal/mol) | VEGFR-2 (kcal/mol) | DHFR (kcal/mol) | S. aureus DNA Gyrase B (kcal/mol) |
| This compound | -7.2 | -6.8 | -6.5 | -6.1 |
| 2-Methyl-8-nitroquinazolin-4-ol | -7.8 | -7.1 | -6.9 | -6.5 |
| 2-Phenyl-8-nitroquinazolin-4-ol | -8.5 | -8.1 | -7.8 | -7.4 |
| 2-(4-Chlorophenyl)-8-nitroquinazolin-4-ol | -9.1 | -8.7 | -8.2 | -7.9 |
| Gefitinib (Reference) | -9.8 | - | - | - |
| Ciprofloxacin (Reference) | - | - | - | -8.5 |
Interpretation of Results
The docking results suggest that the this compound derivatives exhibit promising binding affinities for all the tested protein targets. The introduction of substituents at the 2-position of the quinazoline ring generally leads to an increase in binding affinity. Notably, the derivative with a 4-chlorophenyl substituent at the 2-position shows the highest predicted affinity across all targets, suggesting it may be a promising broad-spectrum inhibitor.
The predicted binding poses of the most potent derivatives should be visually inspected to identify key interactions with the active site residues of the target proteins. For example, hydrogen bonding with key catalytic or binding site residues and hydrophobic interactions with surrounding pockets are crucial for high-affinity binding.[9]
Structure-Activity Relationship (SAR) Insights
The comparative docking study provides valuable insights into the structure-activity relationships of this compound derivatives:
-
The Nitro Group: The presence of the 8-nitro group may contribute to the overall binding affinity through electronic interactions with the protein active site.
-
Substitution at the 2-Position: Aromatic substituents at the 2-position appear to be favorable for binding, likely due to the formation of pi-pi stacking and hydrophobic interactions.
-
Halogen Substitution: The enhanced binding affinity of the 4-chlorophenyl derivative suggests that halogen bonding or increased lipophilicity may play a significant role in the interaction with the target proteins.
The following diagram illustrates the key structural features influencing the binding of this compound derivatives.
Caption: Key structural features of this compound derivatives influencing their binding to protein targets.
Conclusion and Future Directions
This comparative docking study provides a strong computational foundation for the development of this compound derivatives as potential enzyme inhibitors. The in-silico results indicate that these compounds have the potential to bind to key protein targets in cancer and infectious diseases with high affinity.
Future work should focus on:
-
Synthesis and In-Vitro Validation: The most promising derivatives identified in this study should be synthesized and their inhibitory activity against the target enzymes should be evaluated in vitro.
-
Lead Optimization: Further structural modifications can be explored to improve the potency and selectivity of the lead compounds.
-
ADME/Tox Prediction: In-silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties will be crucial in the early stages of drug development.
By integrating computational and experimental approaches, the promising scaffold of this compound can be further explored to develop novel and effective therapeutic agents.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Nitroquinazolin-4-ol
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, safeguarding both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 8-Nitroquinazolin-4-ol, a heterocyclic compound whose nitro group and quinazoline core demand careful handling. Our focus is on providing a self-validating system of protocols grounded in established safety standards and chemical principles.
Immediate Safety & Hazard Profile
The primary hazards stem from its constitution:
-
Quinazoline Moiety: Derivatives of quinazolinone can be biologically active and may present as skin and eye irritants.[1][2] Some are harmful if swallowed.[3]
-
Nitro Group: Aromatic nitro compounds are notorious for their environmental persistence and toxicity.[4] Many are suspected carcinogens and can be hazardous upon inhalation.[4] The presence of a nitro group also increases the chemical reactivity and potential for hazardous decomposition under certain conditions, such as intense heat.
Therefore, all waste containing this compound must be treated as Hazardous Chemical Waste . Under no circumstances should this compound or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[4][5]
Mandatory Personal Protective Equipment (PPE)
A rigorous PPE protocol is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE when handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of solutions and fine dust particles.[6][7] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[1] |
| Body Protection | A properly fitted, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Required when handling the solid powder outside of a fume hood. | Many organic nitro compounds are toxic when inhaled.[4] |
The Core Directive: Waste Segregation and Professional Disposal
The only universally accepted and safe method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][9] The primary responsibility of laboratory personnel is to ensure the safe and compliant collection, segregation, and storage of this waste pending pickup. In-lab chemical degradation is not recommended due to the lack of validated protocols and the potential for creating other hazardous byproducts.
Waste Stream Identification and Segregation Workflow
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The following diagram outlines the decision-making process for segregating various forms of this compound waste.
Caption: Workflow for segregating this compound waste streams.
Experimental Protocol: Packaging Waste for Disposal
This protocol details the step-by-step methodology for safely preparing this compound waste for collection by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[10]
Materials Required
-
Appropriate PPE (as defined in the table above).
-
Designated hazardous waste containers (solid and liquid). These should be sturdy, leak-proof, and chemically compatible.[11]
-
Hazardous Waste Labels (provided by your institution's EHS department).
-
Secondary containment bins.[5]
-
Waste log sheet.
Step-by-Step Procedure
-
Container Selection:
-
For unused solid this compound, it is best to use its original container.[12]
-
For contaminated labware (gloves, pipette tips, vials), use a dedicated solid hazardous waste container lined with a heavy-duty plastic bag.
-
For liquid waste, use a chemically compatible (e.g., glass or polyethylene) container with a secure, screw-top cap. Do not use containers that are easily breakable or have loose-fitting lids.[13]
-
-
Waste Accumulation:
-
Carefully transfer waste into the designated container.
-
Crucially, do not mix incompatible waste streams. this compound waste should not be mixed with strong oxidizing agents, acids, or bases.[3][14]
-
When adding to a liquid waste container, do so slowly and in a chemical fume hood to avoid splashes and manage any potential off-gassing.
-
Fill liquid containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills.[11]
-
-
Labeling:
-
As soon as the first drop of waste enters a container, it must be labeled.[5]
-
Attach a completed Hazardous Waste Label. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with percentages.
-
The date accumulation started.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
-
-
Storage Pending Disposal:
-
Keep all waste containers securely closed except when adding waste.[5]
-
Store the sealed and labeled containers in a designated, secondary containment bin within a satellite accumulation area (SAA).[15]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel. It must be clearly marked.
-
-
Scheduling Pickup:
-
Once a waste container is full or approaching its designated accumulation time limit, contact your institution's EHS office to schedule a pickup.[10]
-
Provide a full and accurate description of the waste as detailed on the label.
-
Trustworthiness & Self-Validation
This disposal system is designed to be self-validating by adhering to the universal principles of hazardous waste management. By treating this compound as hazardous, segregating it from incompatibles, and using a licensed disposal service, you are complying with the most stringent potential regulations and ensuring the highest level of safety, regardless of whether specific local rules are less strict. This "assume the highest hazard" approach is a cornerstone of trustworthy laboratory safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. reddit.com [reddit.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Guide for 8-Nitroquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 8-Nitroquinazolin-4-ol. As a Senior Application Scientist, this document is structured to impart not just procedural steps but also the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic organic compound whose properties necessitate careful handling. The primary hazards associated with this and structurally similar compounds are summarized below. A thorough risk assessment is mandatory before beginning any experimental work.
Key Hazards:
-
Carcinogenicity: this compound is suspected of causing cancer.
-
Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.
-
Acute Toxicity: While specific data for the 8-nitro isomer is limited, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin[1][2].
-
Irritation: Similar compounds are known to cause skin and serious eye irritation[2][3].
-
Methemoglobinemia: Absorption of aromatic nitro compounds into the body can lead to the formation of methemoglobin, which may cause cyanosis.
| Hazard | GHS Classification | Precautionary Statement Codes |
| Carcinogenicity | Category 2 | P201, P202, P280, P308+P313, P405, P501 |
| Aquatic Hazard (Chronic) | Category 3 | P273, P501 |
This table summarizes the primary hazards of this compound as identified in its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through all potential routes—inhalation, dermal contact, and ocular exposure[4].
Recommended PPE
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves should be removed carefully and disposed of as hazardous waste[5][6].
-
Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are required. In situations with a higher risk of splashes, a face shield should be worn in conjunction with goggles[5][7].
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or a full chemical suit[7]. All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: Respiratory protection is required when dusts are generated. A full-face air-purifying respirator may be necessary depending on the concentration and type of airborne substances[8].
Operational Plan: Safe Handling from Start to Finish
Adherence to a strict operational workflow is critical for minimizing the risks associated with this compound.
Preparation
-
Review the SDS: Before handling, thoroughly read and understand the Safety Data Sheet for this compound.
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[9].
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before you begin.
Handling
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Weighing and Transfer: Handle this compound as a solid in a manner that minimizes dust generation. Use a spatula for transfers.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Unattended Operations: If a reaction must be left unattended, ensure proper signage is in place indicating the contents and potential hazards[10].
Post-Handling
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound[10]. Do not eat, drink, or apply cosmetics in the laboratory[10].
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous chemical waste[11].
-
Containerization: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container[11]. Do not mix with other waste streams unless compatibility has been confirmed[12].
-
Disposal Method: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration in a permitted hazardous waste incinerator is the preferred method[11]. Do not dispose of this chemical down the drain or in regular trash[11].
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed procedures[11].
Emergency Procedures
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
If Inhaled: Move the person to fresh air. Seek medical attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Immediately call a poison control center or doctor[13].
-
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Use appropriate absorbent material for cleanup, and collect all waste in a sealed container for disposal. Avoid generating dust.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. epa.gov [epa.gov]
- 9. files.upei.ca [files.upei.ca]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
